2-Phenyl-1,3-thiazole-4-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 28.2 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-phenyl-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2S/c12-10(13)8-6-14-9(11-8)7-4-2-1-3-5-7/h1-6H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUSLNJQKLZPNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60221330 | |
| Record name | 2-Phenyl-4-carboxythiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60221330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24832377 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
7113-10-2 | |
| Record name | 2-Phenyl-4-carboxythiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007113102 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Phenyl-4-carboxythiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60221330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenyl-1,3-thiazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical Properties of 2-Phenyl-1,3-thiazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 2-Phenyl-1,3-thiazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document outlines its physicochemical characteristics, spectroscopic data, synthesis protocols, and known biological activities, presenting the information in a clear and structured format to support research and development efforts.
Core Chemical and Physical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Comment |
| Molecular Formula | C₁₀H₇NO₂S | [1][3] |
| Molecular Weight | 205.23 g/mol | [1][3] |
| IUPAC Name | This compound | [1] |
| CAS Number | 7113-10-2 | [2][4] |
| Appearance | White to Off-White Solid | Based on related compounds[5] |
| Melting Point | 93-97 °C (decomposes) for 4-Phenyl-1,3-thiazole-2-carboxylic acid (isomer) | [5] |
| Boiling Point | Not available | Data not found in literature |
| Solubility | Likely soluble in polar organic solvents like DMSO and DMF; limited solubility in water. | General solubility of carboxylic acids |
| pKa | Estimated to be in the range of 3-5 | Typical range for carboxylic acids[6] |
| SMILES | OC(=O)C1=CSC(=N1)C1=CC=CC=C1 | [1] |
| InChIKey | IBUSLNJQKLZPNR-UHFFFAOYSA-N | [1][3] |
Spectroscopic Data
Detailed experimental spectra for this compound are not consistently published. However, based on the known chemical shifts and fragmentation patterns of its constituent functional groups, the following spectroscopic characteristics can be predicted.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Peaks and Interpretation |
| ¹H NMR | - ~10-13 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH).[7] - ~7.9-8.1 ppm (multiplet, 2H): Aromatic protons on the phenyl ring ortho to the thiazole.[8] - ~7.4-7.6 ppm (multiplet, 3H): Aromatic protons on the phenyl ring meta and para to the thiazole.[8] - ~8.3 ppm (singlet, 1H): Proton on the thiazole ring (C5-H). |
| ¹³C NMR | - ~165-175 ppm: Carboxylic acid carbonyl carbon (-COOH).[7][9] - ~160-170 ppm: Thiazole carbon C2 (attached to the phenyl group).[9] - ~140-150 ppm: Thiazole carbon C4 (attached to the carboxylic acid).[9] - ~125-135 ppm: Aromatic carbons of the phenyl ring.[9] - ~120-130 ppm: Thiazole carbon C5.[9] |
| IR Spectroscopy | - 2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid, indicative of hydrogen bonding.[10] - 1680-1710 cm⁻¹ (strong): C=O stretch of the carboxylic acid.[10] - ~1600, 1480 cm⁻¹: C=C stretching of the aromatic phenyl ring. - ~1300-1400 cm⁻¹: C-N stretching of the thiazole ring. |
| Mass Spectrometry | - Molecular Ion (M⁺): m/z = 205. - Major Fragments: Loss of -COOH (m/z = 160), loss of phenyl group (m/z = 128), and fragmentation of the thiazole ring.[11][12] |
Experimental Protocols
The synthesis of this compound can be achieved through the well-established Hantzsch thiazole synthesis, followed by hydrolysis of the resulting ester.
Protocol: Synthesis of Ethyl 2-Phenyl-1,3-thiazole-4-carboxylate via Hantzsch Thiazole Synthesis
This protocol describes the initial step of forming the thiazole ring with an ester functional group.
Materials:
-
Thiobenzamide
-
Ethyl bromopyruvate
-
Ethanol
-
Sodium bicarbonate
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
Procedure:
-
Dissolve thiobenzamide (1 equivalent) in ethanol in a round-bottom flask.
-
Add ethyl bromopyruvate (1 equivalent) to the solution.
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
The product, ethyl 2-phenyl-1,3-thiazole-4-carboxylate, will precipitate.
-
Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry.
Protocol: Hydrolysis to this compound
Materials:
-
Ethyl 2-phenyl-1,3-thiazole-4-carboxylate
-
Sodium hydroxide (or other suitable base)
-
Ethanol/Water mixture
-
Hydrochloric acid (or other suitable acid)
-
pH meter or pH paper
Procedure:
-
Suspend ethyl 2-phenyl-1,3-thiazole-4-carboxylate in an ethanol/water mixture.
-
Add an excess of sodium hydroxide (2-3 equivalents).
-
Heat the mixture to reflux and stir until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to a pH of approximately 3-4 with hydrochloric acid.
-
The this compound will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
Biological Activity and Signaling Pathways
This compound and its derivatives have garnered attention for their potential therapeutic applications, primarily as inhibitors of xanthine oxidase and as anticancer agents.
Xanthine Oxidase Inhibition
Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[13] Overproduction of uric acid can lead to hyperuricemia and gout. Thiazole-based carboxylic acids, including this compound, have been identified as potent inhibitors of xanthine oxidase. The carboxylic acid moiety is crucial for binding to the active site of the enzyme, often forming hydrogen bonds with key amino acid residues like arginine and serine, thereby blocking the substrate from binding.[14][15]
Anticancer Activity
Several studies have highlighted the potential of thiazole derivatives as anticancer agents.[16][17][18][19] The mechanisms of action are diverse and can include the induction of apoptosis, inhibition of key signaling pathways involved in cell proliferation and survival, and interaction with DNA.[16] While the specific signaling pathways targeted by this compound are not yet fully elucidated, related compounds have been shown to target pathways such as the VEGFR-2 signaling cascade, which is crucial for angiogenesis in tumors.[20]
Conclusion
This compound is a versatile heterocyclic compound with significant potential in the field of drug discovery. Its core structure is a validated scaffold for the development of potent enzyme inhibitors and anticancer agents. This technical guide provides a foundational understanding of its chemical properties, synthesis, and biological relevance, serving as a valuable resource for researchers and scientists in their ongoing investigations. Further research is warranted to fully elucidate its specific physical properties and detailed mechanisms of biological action.
References
- 1. cenmed.com [cenmed.com]
- 2. 2-Phenylthiazole-4-carboxylic acid, 97% | Fisher Scientific [fishersci.ca]
- 3. This compound | CAS [matrix-fine-chemicals.com]
- 4. This compound | 7113-10-2 [chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chem.indiana.edu [chem.indiana.edu]
- 7. myneni.princeton.edu [myneni.princeton.edu]
- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. asianpubs.org [asianpubs.org]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives | MDPI [mdpi.com]
- 20. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Characteristics of 2-Phenyl-1,3-thiazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical characteristics of 2-Phenyl-1,3-thiazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. This document details its known physical and chemical properties, provides established experimental protocols for its synthesis and characterization, and outlines a typical workflow for its investigation as a potential therapeutic agent.
Core Physicochemical Data
This compound is a solid, weakly acidic organic compound.[1] Its structure, featuring a phenyl group attached to a thiazole carboxylic acid core, makes it a valuable scaffold in drug discovery.[2][3] The key physicochemical properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₇NO₂S | [4] |
| Molecular Weight | 205.23 g/mol | [4] |
| Appearance | White to off-white solid/crystalline powder | [1][4] |
| Melting Point | Data not available. A related compound, 4-Phenyl-1,3-thiazole-2-carboxylic acid, has a melting point of 93-97 °C (decomposes). | |
| Boiling Point | Data not available in literature. | [1] |
| Solubility in Water | Low solubility is expected due to its organic acid nature. | [1] |
| Solubility in Organic Solvents | Soluble in common organic solvents like DMSO and DMF. | [1] |
| Acidity (pKa) | Data not available in literature; expected to be a weak acid due to the carboxylic acid group. | [1] |
| SMILES | OC(=O)C1=CSC(=N1)C1=CC=CC=C1 | [4] |
| InChIKey | IBUSLNJQKLZPNR-UHFFFAOYSA-N | [4] |
Synthesis and Characterization: Experimental Protocols
The synthesis and characterization of this compound and its derivatives are fundamental to its study. The following sections provide detailed methodologies for its synthesis and the determination of its key physicochemical properties.
Synthesis Protocol: Hantzsch Thiazole Synthesis
The most common and efficient method for synthesizing the thiazole ring is the Hantzsch thiazole synthesis.[5][6] This reaction involves the condensation of an α-haloketone with a thioamide.[7] For the target molecule, this compound, the synthesis would proceed by reacting thiobenzamide with an appropriate 3-halo-2-oxobutanoic acid derivative.
Materials:
-
Thiobenzamide
-
Ethyl 3-bromo-2-oxobutanoate (or a similar α-haloketoester)
-
Ethanol
-
Sodium carbonate (Na₂CO₃) solution (5%)
-
Hydrochloric acid (HCl) or Sodium Hydroxide (NaOH) for hydrolysis
-
Deionized Water
Procedure:
-
Condensation: In a round-bottom flask, dissolve thiobenzamide (1 equivalent) in ethanol. Add ethyl 3-bromo-2-oxobutanoate (1 equivalent) to the solution.[8]
-
Reflux: Heat the mixture to a gentle reflux (approximately 70-80°C) with stirring for 1-2 hours. Monitor the reaction progress using thin-layer chromatography (TLC).[8]
-
Cooling and Precipitation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize any acid formed and to precipitate the crude ethyl ester product.[7][8]
-
Isolation of Ester: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake with cold deionized water to remove residual salts.[7]
-
Hydrolysis: Suspend the crude ethyl 2-phenyl-1,3-thiazole-4-carboxylate in an aqueous solution of NaOH or HCl. Heat the mixture under reflux until the ester is fully hydrolyzed to the carboxylic acid (monitor by TLC).
-
Purification: After cooling, acidify the reaction mixture with a suitable acid (if hydrolysis was basic) to precipitate the final product, this compound. Collect the solid by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization from a suitable solvent like ethanol.[9]
Experimental Workflow: Synthesis and Purification
The general workflow for the chemical synthesis and subsequent purification of the target compound is illustrated below.
References
- 1. Investigation of Experimental and In Silico Physicochemical Properties of Thiazole-Pyridinium Anti-Acetylcholinesterase Derivatives with Potential Anti-Alzheimer's Activity - ProQuest [proquest.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Properties, Synthesis, Uses & Safety Data | High Purity Supplier China [quinoline-thiophene.com]
- 5. synarchive.com [synarchive.com]
- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. benchchem.com [benchchem.com]
- 9. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
2-Phenyl-1,3-thiazole-4-carboxylic acid CAS number 7113-10-2
An In-depth Technical Guide to 2-Phenyl-1,3-thiazole-4-carboxylic Acid (CAS: 7113-10-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound (CAS Number 7113-10-2), a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its chemical and physical properties, synthesis methodologies, known biological activities, and relevant safety information.
Core Compound Information
This compound is an organic compound featuring a core thiazole ring, a five-membered aromatic ring containing both sulfur and nitrogen atoms.[1] This heterocyclic scaffold is attached to a phenyl group at the 2-position and a carboxylic acid group at the 4-position. The presence of the phenyl group enhances its aromatic character, while the carboxylic acid moiety imparts acidic properties and allows for further chemical modification.[1]
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These properties are crucial for its handling, characterization, and application in various experimental settings.
| Property | Value | Reference(s) |
| CAS Number | 7113-10-2 | [2][3][4] |
| Molecular Formula | C₁₀H₇NO₂S | [1][4][5] |
| Molecular Weight | 205.23 g/mol | [4][5] |
| IUPAC Name | This compound | [3][4] |
| Appearance | Solid, Powder (typically white to off-white) | [1][6] |
| Melting Point | 175-177 °C | [2] |
| Boiling Point (Predicted) | 420.5 ± 37.0 °C | [2] |
| Solubility | 28.2 µg/mL (in water at pH 7.4) | [4] |
| InChI | 1S/C10H7NO2S/c12-10(13)8-6-14-9(11-8)7-4-2-1-3-5-7/h1-6H,(H,12,13) | [3][4] |
| InChIKey | IBUSLNJQKLZPNR-UHFFFAOYSA-N | [3][4][5] |
| SMILES | OC(=O)C1=CSC(=N1)C1=CC=CC=C1 | [5] |
Safety and Handling
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3][4]
Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are recommended when handling this compound.[2] Work should be conducted in a well-ventilated area or a fume hood.
Synthesis and Experimental Protocols
The synthesis of this compound and its esters typically follows the Hantzsch thiazole synthesis, a classical method involving the reaction of a thioamide with an α-haloketone or a related compound.
Caption: Hantzsch synthesis workflow for this compound.
Experimental Protocol: Synthesis
This protocol describes a general two-step procedure for synthesizing the title compound, proceeding through its ethyl ester intermediate.
Step 1: Synthesis of Ethyl 2-phenyl-1,3-thiazole-4-carboxylate
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiobenzamide (1.0 equivalent) in a suitable solvent such as ethanol or tetrahydrofuran (THF).[7][8]
-
Addition of Reagents: Add ethyl bromopyruvate (1.1 to 1.5 equivalents) to the solution.[7] For reactions that may generate significant amounts of HBr, an acid scavenger like calcium carbonate (CaCO₃) can be added (1.5 to 2.0 equivalents).[8]
-
Reaction: Stir the mixture at room temperature or heat to reflux for several hours (e.g., 18 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[7][8]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitate (e.g., CaCO₃, salt byproduct) is present, filter it off. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purification: Dissolve the crude residue in a suitable organic solvent like ethyl acetate. Wash the solution sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under vacuum. The resulting crude ester can be purified by silica gel column chromatography.[7]
Step 2: Hydrolysis to this compound
-
Saponification: Dissolve the purified ethyl ester intermediate (1.0 equivalent) in a mixture of methanol (or THF) and water.
-
Base Addition: Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0 to 3.0 equivalents).
-
Reaction: Stir the mixture at room temperature until the ester is fully consumed, as monitored by TLC.
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify with a dilute acid (e.g., 1M HCl) until the pH is approximately 2-3. A precipitate of the carboxylic acid should form.
-
Isolation: Collect the solid product by vacuum filtration, wash it with cold water to remove residual salts, and dry it under vacuum to yield the final product, this compound.
Biological Activity and Applications in Drug Development
The thiazole nucleus is a prominent scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[8] Derivatives of this compound have been explored for a range of therapeutic applications, leveraging the diverse biological activities associated with this chemical class.[9][10]
Anticancer Activity
Several studies have focused on synthesizing and evaluating derivatives of 2-phenylthiazole-4-carboxamide as potential cytotoxic agents.[11] These compounds have been tested against various human cancer cell lines, including breast (T47D), colorectal (Caco-2), and colon (HT-29) cancer lines, with some analogs demonstrating significant activity with IC₅₀ values in the low microgram per milliliter range.[11] The structure-activity relationship (SAR) studies often explore modifications on the phenyl ring and the carboxamide moiety to optimize potency.[8][11]
Antifungal Activity
The 2-phenylthiazole core is a key structural element in some antifungal agents.[12] Research has shown that derivatives can act as inhibitors of lanosterol 14α-demethylase (CYP51), an essential enzyme in the fungal ergosterol biosynthesis pathway.[12] By targeting CYP51, these compounds disrupt the integrity of the fungal cell membrane, leading to growth inhibition. This mechanism is shared by widely used azole antifungal drugs.[12]
Caption: Inhibition of the fungal ergosterol pathway by a 2-phenylthiazole derivative.
Other Potential Applications
Derivatives of the parent compound have also been investigated as:
-
Tyrosinase Inhibitors: Thiazolidine derivatives based on this scaffold have been shown to inhibit mushroom tyrosinase, an enzyme involved in melanin production, suggesting potential applications in cosmetics and for treating hyperpigmentation disorders.[13][14]
-
Anti-inflammatory Agents: The thiazole ring is a component of various compounds with anti-inflammatory properties.[10]
-
Antimicrobial Agents: Thiazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi.[9][10]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard method to evaluate the cytotoxic effects of this compound or its derivatives on a cancer cell line.
-
Cell Culture: Seed human cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Prepare a stock solution of the test compound in DMSO. Make serial dilutions in the cell culture medium to achieve the desired final concentrations. Replace the old medium with the medium containing the test compound and incubate for a specified period (e.g., 24-72 hours).[8]
-
MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (typically around 570 nm).
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Caption: Logical workflow for a drug discovery program starting from the title compound.
References
- 1. CAS 7113-10-2: 2-Phenyl-1,3-thiadiazole-4-carboxylic acid [cymitquimica.com]
- 2. 7113-10-2 | CAS DataBase [m.chemicalbook.com]
- 3. 2-Phenylthiazole-4-carboxylic acid | 7113-10-2 [sigmaaldrich.com]
- 4. 2-Phenyl-4-carboxythiazole | C10H7NO2S | CID 138928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CAS [matrix-fine-chemicals.com]
- 6. This compound | Properties, Synthesis, Uses & Safety Data | High Purity Supplier China [quinoline-thiophene.com]
- 7. 2-PHENYLTHIAZOLE-4-CARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 8. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and biological evaluation of 2-(substituted phenyl)thiazolidine-4-carboxylic acid derivatives as novel tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
An In-depth Technical Guide to the Spectroscopic Data of 2-Phenyl-1,3-thiazole-4-carboxylic Acid
This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Phenyl-1,3-thiazole-4-carboxylic acid. Due to the limited availability of directly published complete spectra for this specific compound, this guide combines data from closely related structures and established spectroscopic principles to present a predicted yet accurate profile. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the spectroscopic characteristics of this molecule.
Chemical Structure and Properties
-
IUPAC Name: this compound
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for NMR, IR, and MS spectroscopy. These predictions are based on the analysis of spectral data from similar compounds and known chemical shift/fragmentation patterns.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~13.0 - 14.0 | Singlet (broad) | 1H | Carboxylic Acid (-COOH) |
| ~8.1 - 8.3 | Singlet | 1H | Thiazole C5-H |
| ~7.9 - 8.1 | Multiplet | 2H | Phenyl (ortho-protons) |
| ~7.4 - 7.6 | Multiplet | 3H | Phenyl (meta- and para-protons) |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~165 - 170 | Carboxylic Acid Carbonyl (C=O) |
| ~160 - 165 | Thiazole C2 |
| ~145 - 150 | Thiazole C4 |
| ~130 - 135 | Phenyl C1 (ipso) |
| ~130 - 132 | Phenyl C4 (para) |
| ~129 - 131 | Phenyl C2, C6 (ortho) |
| ~126 - 128 | Phenyl C3, C5 (meta) |
| ~120 - 125 | Thiazole C5 |
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500 - 3300 | Broad | O-H stretch (Carboxylic Acid) |
| ~3100 | Medium | C-H stretch (Aromatic) |
| ~1700 | Strong | C=O stretch (Carboxylic Acid) |
| ~1600, ~1480 | Medium-Strong | C=C stretch (Aromatic/Thiazole ring) |
| ~1300 | Medium | C-N stretch |
| ~1200 | Medium | C-O stretch |
| 900 - 675 | Strong | C-H bend (Aromatic out-of-plane) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 205 | High | [M]⁺ (Molecular Ion) |
| 188 | Medium | [M - OH]⁺ |
| 160 | Medium | [M - COOH]⁺ |
| 103 | High | [C₆H₅CN]⁺ or [C₆H₅S]⁺ |
| 77 | Medium | [C₆H₅]⁺ |
Experimental Protocols
3.1. Synthesis: Hantzsch Thiazole Synthesis (General Procedure)
A common route for the synthesis of this compound is a variation of the Hantzsch thiazole synthesis.
-
Thioamide Formation: Thiobenzamide is prepared from benzonitrile and hydrogen sulfide.
-
Cyclization: The thiobenzamide is then reacted with a 3-halo-2-oxopropanoic acid (e.g., 3-bromo-2-oxopropanoic acid) in a suitable solvent like ethanol.
-
Work-up: The reaction mixture is typically heated under reflux. After cooling, the product precipitates and can be collected by filtration.
-
Purification: The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid).
3.2. Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, commonly DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample is typically prepared as a KBr pellet.
-
Mass Spectrometry: Mass spectra are acquired using an electron ionization (EI) mass spectrometer. The sample is introduced via a direct insertion probe or after separation by gas chromatography.
Visualizations
References
The Genesis and Scientific Journey of 2-Phenyl-1,3-thiazole-4-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and key scientific attributes of 2-Phenyl-1,3-thiazole-4-carboxylic acid, a heterocyclic compound that has garnered interest within the scientific community. This document details the foundational synthesis, physicochemical properties, and biological activities of this molecule, supported by experimental protocols and quantitative data. It serves as a resource for researchers and professionals engaged in the fields of medicinal chemistry and drug development, offering insights into its synthesis and potential applications.
Discovery and Historical Context
The journey of this compound is intrinsically linked to the pioneering work of Arthur Hantzsch in the late 19th century. In 1887, Hantzsch reported a novel method for the synthesis of thiazole derivatives through the reaction of α-haloketones with thioamides.[1] This reaction, now famously known as the Hantzsch thiazole synthesis, laid the fundamental groundwork for the creation of a vast array of thiazole-containing compounds, including the subject of this guide.
While Hantzsch's initial work did not specifically describe the synthesis of this compound, his methodology provided the essential chemical principles for its eventual creation. The specific first synthesis of this compound evolved from the application of the Hantzsch reaction, utilizing benzamide (or a derivative) and an appropriate α-halo-β-ketoester, followed by hydrolysis of the resulting ester to yield the carboxylic acid. Over the years, this foundational method has been refined and adapted, solidifying its place as the primary route to this important chemical entity.
Physicochemical Properties
This compound is a solid, typically appearing as a powder.[2] Its chemical structure, combining a phenyl ring and a thiazole carboxylic acid moiety, imparts specific physicochemical characteristics that are crucial for its behavior in chemical and biological systems.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₇NO₂S | [3] |
| Molecular Weight | 205.23 g/mol | [3] |
| Appearance | Solid (usually a powder) | [2] |
| Color | White to off-white | [2] |
| Solubility in Water | Low | [2] |
| Solubility in Organic Solvents | Soluble in DMSO, DMF | [2] |
| Acidity | Weakly acidic | [2] |
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following table summarizes the key spectroscopic data.
| Spectroscopy | Data |
| ¹H NMR | Signals corresponding to the phenyl protons and the thiazole proton are expected. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift. |
| ¹³C NMR | Characteristic signals for the carbonyl carbon of the carboxylic acid (typically in the 160-180 ppm region), as well as carbons of the phenyl and thiazole rings are observed. |
| Infrared (IR) | A broad absorption band in the region of 2500-3500 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid. A strong band around 1700 cm⁻¹ corresponds to the C=O stretching vibration. |
| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound is observed. |
Synthesis and Experimental Protocols
The Hantzsch thiazole synthesis remains the most prominent and versatile method for the preparation of this compound and its derivatives. The general workflow involves the cyclocondensation of an α-halocarbonyl compound with a thioamide.
General Hantzsch Thiazole Synthesis Workflow
Caption: General laboratory workflow for the Hantzsch thiazole synthesis.
Detailed Experimental Protocol for the Synthesis of Ethyl 2-Phenyl-1,3-thiazole-4-carboxylate
This protocol describes the synthesis of the ethyl ester precursor to this compound.
Materials:
-
Thiobenzamide
-
Ethyl bromopyruvate
-
Ethanol
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve thiobenzamide (1.0 equivalent) in absolute ethanol.
-
Addition of α-Haloketone: To the stirred solution, add ethyl bromopyruvate (1.1 equivalents).
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethyl 2-phenyl-1,3-thiazole-4-carboxylate.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Hydrolysis to this compound
The synthesized ethyl ester can be hydrolyzed to the corresponding carboxylic acid using standard procedures, typically by heating with an aqueous solution of a base (e.g., sodium hydroxide) followed by acidification.
Biological Activities and Potential Applications
Thiazole derivatives are known to exhibit a wide range of biological activities, and this compound and its analogues are no exception. Research has indicated their potential as antimicrobial and anticancer agents.
Signaling Pathways and Mechanisms of Action
While the precise signaling pathways for this compound are still under investigation, related thiazole derivatives have been shown to target various cellular processes. For instance, some thiazole-containing compounds act as inhibitors of specific enzymes or interfere with signaling cascades crucial for cell proliferation and survival in cancer cells.
Caption: A conceptual diagram of a potential mechanism of action for a thiazole derivative.
Quantitative Biological Data
The following tables summarize the reported biological activities of some 2-phenyl-1,3-thiazole derivatives. It is important to note that these are for related compounds and highlight the potential of this chemical scaffold.
Table 1: Anticancer Activity of 2-Phenyl-1,3-thiazole Derivatives [4]
| Compound | Cell Line | IC₅₀ (µM) |
| Compound 21 | A549 (Lung adenocarcinoma) | 5.42 |
| Compound 22 | A549 (Lung adenocarcinoma) | 2.47 |
| Cisplatin (Control) | A549 (Lung adenocarcinoma) | 11.71 |
Table 2: Antibacterial Activity of 2-Phenyl-1,3-thiazole Derivatives [2]
| Compound | Microorganism | MIC (µg/mL) |
| Compound 12 (2-(4-hydroxyphenyl)-thiazole derivative) | S. aureus | 125-150 |
| Compound 12 (2-(4-hydroxyphenyl)-thiazole derivative) | E. coli | 125-150 |
Conclusion
This compound, a molecule with roots in the historic Hantzsch synthesis, continues to be a subject of scientific interest. Its accessible synthesis, coupled with the diverse biological activities exhibited by its derivatives, positions it as a valuable scaffold in medicinal chemistry and drug discovery. This technical guide has provided a consolidated resource on its discovery, properties, synthesis, and biological potential, aiming to facilitate further research and development in this promising area. Future investigations into the specific molecular targets and mechanisms of action of this compound and its derivatives will be crucial in unlocking their full therapeutic potential.
References
- 1. synarchive.com [synarchive.com]
- 2. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CAS [matrix-fine-chemicals.com]
- 4. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
The 2-Phenylthiazole Moiety: A Privileged Scaffold in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2-phenylthiazole scaffold is a prominent heterocyclic motif that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This guide provides a comprehensive overview of the biological significance of the 2-phenylthiazole moiety, detailing its role in the development of novel therapeutic agents. It covers key biological activities, quantitative structure-activity relationship data, experimental protocols for synthesis and evaluation, and the signaling pathways through which these compounds elicit their effects.
Core Biological Activities
The 2-phenylthiazole core is associated with a wide spectrum of pharmacological properties, making it a "privileged scaffold" in drug design. Its derivatives have been extensively explored for various therapeutic applications. The key biological activities include:
-
Antifungal Activity: 2-Phenylthiazole derivatives have demonstrated potent antifungal properties, particularly through the inhibition of lanosterol 14α-demethylase (CYP51), an essential enzyme in fungal cell membrane biosynthesis.[1][2][3] The antifungal drugs isavuconazole and fosravuconazole, which contain a phenylthiazole structure, are approved for clinical use.[1]
-
Anticancer Activity: A significant number of studies have highlighted the cytotoxic effects of 2-phenylthiazole derivatives against various human cancer cell lines.[4][5][6][7][8] Their mechanisms of action often involve the induction of apoptosis and inhibition of key signaling pathways in cancer progression.
-
Anti-inflammatory Activity: The scaffold has been shown to possess anti-inflammatory properties. Certain derivatives act by inhibiting key mediators of the inflammatory response, such as cyclooxygenase-2 (COX-2) and myeloid differentiation primary response protein 88 (MyD88).[9][10][11][12]
-
Antimicrobial Activity: Beyond fungi, 2-phenylthiazole derivatives exhibit activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[13][14][15][16][17]
-
Other Activities: The versatility of the 2-phenylthiazole moiety extends to other therapeutic areas, including neuroprotection, xanthine oxidase inhibition for the treatment of gout, and anthelmintic activity.[13][18]
Quantitative Data Summary
The following tables summarize the biological activity of various 2-phenylthiazole derivatives, providing quantitative data for easy comparison.
Table 1: Antifungal Activity of 2-Phenylthiazole Derivatives
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| SZ-C14 | C. albicans & other pathogenic fungi | 1–16 | [1] |
| B9 | 7 common clinically susceptible fungal strains | Potent inhibitory activity | [1][2][3] |
| B9 | 6 fluconazole-resistant fungi strains | Moderate activity | [1][2][3] |
Table 2: Anticancer Activity of 2-Phenylthiazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 3-fluoro analog | T47D, Caco-2, HT-29 | < 10 µg/mL | [4] |
| 5b | HT29 | 2.01 | [6][8] |
| 5b | A549 | 21.33 | [8] |
| 5b | HeLa | 9.56 | [8] |
| 5g | HT29 | 5.22 | [8] |
| 9k | MOLT-4 | 1.7 | [19] |
| 9k | MCF-7 | 4.7 | [19] |
| 9k | HT-29 | 14.3 | [19] |
| 4c | SKNMC | 10.8 | [7] |
| 4d | Hep-G2 | 11.6 | [7] |
Table 3: Fungicidal Activity of 2-Phenyl Thiazole Derivatives
| Compound | Fungal Strain | EC50 (mg/L) | Reference |
| 10c | Sclerotinia sclerotiorum | 4.90 | [20] |
| 10c | Botrytis cinerea | 7.57 | [20] |
| 10c | Rhizoctonia cerealis | 7.84 | [20] |
Table 4: Xanthine Oxidase Inhibitory Activity
| Compound | Target | IC50 (nM) | Reference |
| 8 | Xanthine Oxidase | 48.6 | [18] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature, offering a guide for researchers looking to synthesize and evaluate 2-phenylthiazole derivatives.
Synthesis of 2-Amino-4-phenylthiazole Derivatives
A common and effective method for the synthesis of the 2-amino-4-phenylthiazole core is the Hantzsch thiazole synthesis.
Protocol 1: Hantzsch Thiazole Synthesis [13]
-
Reaction Setup: A mixture of a substituted acetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol) is placed in a round-bottom flask.
-
Reflux: The mixture is refluxed for 12 hours.
-
Work-up: After cooling, the reaction mixture is washed with diethyl ether to remove any unreacted acetophenone and iodine.
-
Purification: The resulting solid is then treated with a sodium thiosulfate solution to remove residual iodine, filtered, washed with water, and dried to yield the 2-amino-4-phenylthiazole derivative.
In Vitro Antifungal Activity Evaluation
The antifungal activity of synthesized compounds is typically determined by measuring the Minimum Inhibitory Concentration (MIC).
Protocol 2: Broth Microdilution Method (CLSI M27-A3) [1]
-
Preparation of Inoculum: Fungal strains are cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar) and incubated. A suspension of fungal cells is then prepared in RPMI-1640 medium and adjusted to a specific concentration (e.g., 0.5–2.5 x 10³ CFU/mL).
-
Compound Dilution: The test compounds are dissolved in DMSO to create a stock solution, which is then serially diluted in a 96-well microtiter plate using RPMI-1640 medium.
-
Inoculation and Incubation: The prepared fungal inoculum is added to each well of the microtiter plate containing the diluted compounds. The plates are then incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥80%) compared to the drug-free control.
In Vitro Anticancer Activity (MTT Assay)
The cytotoxic effects of 2-phenylthiazole derivatives on cancer cell lines are commonly assessed using the MTT assay.
Protocol 3: MTT Cytotoxicity Assay [7]
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7, Hep-G2, SKNMC) are seeded in 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plates are incubated for another 4 hours to allow the formation of formazan crystals.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilizing agent, typically DMSO.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.
Signaling Pathways and Mechanisms of Action
The diverse biological activities of 2-phenylthiazole derivatives are a result of their interaction with various cellular targets and modulation of key signaling pathways.
Antifungal Mechanism: CYP51 Inhibition
The primary mechanism of antifungal action for many azole-containing compounds, including 2-phenylthiazole derivatives, is the inhibition of lanosterol 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.
Caption: CYP51 inhibition by 2-phenylthiazole derivatives disrupts ergosterol biosynthesis.
Anti-inflammatory Mechanism: MyD88 Inhibition
Certain 2-amino-4-phenylthiazole analogues have been shown to exert their anti-inflammatory effects by disrupting the homodimerization of the Myeloid differentiation primary response protein 88 (MyD88). MyD88 is a key adaptor protein in the Toll-like receptor (TLR) signaling pathway, which plays a central role in the innate immune response and inflammation.
Caption: Inhibition of MyD88 dimerization by 2-phenylthiazole derivatives blocks inflammatory signaling.
Experimental and Logical Workflows
General Workflow for Synthesis and Biological Evaluation
The development of novel 2-phenylthiazole derivatives typically follows a structured workflow from synthesis to biological characterization.
Caption: A typical workflow for the discovery of new 2-phenylthiazole-based therapeutic agents.
Conclusion
The 2-phenylthiazole moiety represents a highly versatile and valuable scaffold in the field of medicinal chemistry. Its derivatives have demonstrated a broad range of significant biological activities, including potent antifungal, anticancer, and anti-inflammatory effects. The continued exploration of this privileged structure, through rational design, synthesis, and detailed biological evaluation, holds great promise for the development of novel and effective therapeutic agents to address a variety of unmet medical needs. The data and protocols presented in this guide serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of 2-phenylthiazole-based compounds.
References
- 1. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of novel triazoles and isoxazoles linked 2-phenyl benzothiazole as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties [ouci.dntb.gov.ua]
- 7. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of 2-amino-4-phenylthiazole analogues to disrupt myeloid differentiation factor 88 and prevent inflammatory responses in acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. wjpmr.com [wjpmr.com]
- 11. medwinpublisher.org [medwinpublisher.org]
- 12. Biological and anti-inflammatory evaluation of two thiazole compounds in RAW cell line: potential cyclooxygenase-2 specific inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. asianpubs.org [asianpubs.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Second-Generation Phenylthiazole Antibiotics with Enhanced Pharmacokinetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis and fungicidal evaluation of novel 2-phenyl thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Technical Guide to 2-Phenyl-1,3-thiazole-4-carboxylic Acid and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-phenyl-1,3-thiazole-4-carboxylic acid scaffold is a cornerstone in medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides an in-depth analysis of the potential therapeutic targets of this core structure, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further research and drug development.
Anticancer Activity: Targeting Key Oncogenic Pathways
Derivatives of this compound have emerged as potent anticancer agents, primarily by targeting critical protein kinases involved in tumor growth and proliferation, such as the Epidermal Growth Factor Receptor (EGFR) and components of the PI3K/Akt/mTOR signaling pathway.
Epidermal Growth Factor Receptor (EGFR) Inhibition
Several studies have highlighted the potential of thiazole derivatives to inhibit EGFR, a receptor tyrosine kinase often overexpressed or mutated in various cancers.
Quantitative Data for EGFR Inhibition by Thiazole Derivatives:
| Compound ID | Modification on Core Scaffold | Cancer Cell Line | IC50 (nM) | Reference |
| 4f | Quinazoline substitution | EGFR-WT | 2.17 | [1] |
| 4f | Quinazoline substitution | EGFR-L858R/T790M | 2.81 | [1] |
| 4f | Quinazoline substitution | EGFR-L858R/T790M/C797S | 3.62 | [1] |
| 10d | Pyrazoline and ester functionalities | EGFR | 32.5 | [2] |
| 10b | Pyrazoline and ester functionalities | EGFR | 40.7 | [2] |
| 16a | Pyrazolyl-thiazolidinone | EGFR | 43 | [3] |
| V | Thiazole-based compound | EGFR | 74 | [4] |
| 9c | Thiazolidinone motif | EGFR | 86 | [5] |
| 3f | Varied substitutions | EGFR | 89 | [4] |
| 18f | Pyrazolyl-thiazolidinone | EGFR | 190 | [3] |
| 18c | Pyrazolyl-thiazolidinone | EGFR | 226 | [3] |
Signaling Pathway: EGFR Inhibition
The following diagram illustrates the mechanism by which thiazole derivatives can inhibit the EGFR signaling cascade, thereby blocking downstream pathways responsible for cell proliferation and survival.
Caption: EGFR signaling pathway and the inhibitory action of thiazole derivatives.
PI3K/Akt/mTOR Pathway Inhibition
The PI3K/Akt/mTOR pathway is another critical intracellular signaling cascade that is often dysregulated in cancer. Thiazole derivatives have been developed as dual inhibitors of PI3K and mTOR.
Quantitative Data for PI3K/mTOR Inhibition by Thiazole Derivatives:
| Compound ID | Target | IC50 (µM) | Reference |
| 3b | PI3Kα | 0.086 | [6] |
| 3b | mTOR | 0.221 | [6] |
| 6a | PI3Kα | 0.225 | [7] |
Signaling Pathway: PI3K/Akt/mTOR Inhibition
The following diagram depicts the PI3K/Akt/mTOR signaling pathway and illustrates how thiazole derivatives can intervene to halt downstream processes that promote cancer cell growth and survival.
Caption: PI3K/Akt/mTOR signaling pathway and dual inhibition by thiazole derivatives.
Antimicrobial Activity
Derivatives of this compound have demonstrated notable activity against a range of bacterial and fungal pathogens.
Quantitative Data for Antimicrobial Activity of Thiazole Derivatives:
| Compound ID | Organism | MIC (µg/mL) | Reference |
| 12 | Staphylococcus aureus | 125-150 | [8] |
| 12 | Escherichia coli | 125-150 | [8] |
| 12 | Aspergillus niger | 125-150 | [8] |
| 11 | Staphylococcus aureus | 150-200 | [8] |
| 11 | Escherichia coli | 150-200 | [8] |
| 11 | Aspergillus niger | 150-200 | [8] |
| 3e | Gram-positive bacteria | 31.25 | [9] |
| 3e | Candida strains | 7.81 | [9] |
| 7c, 7d | Escherichia coli | 6.25 | [10] |
| 7c, 7d | Staphylococcus aureus | 6.25 | [10] |
| 7c, 7d | Bacillus subtilis | 6.25 | [10] |
| 7a, 7b, 7e | Rhizopus oryzae | 3.125 | [10] |
| 16 | Escherichia coli | 1.56 - 6.25 | [11] |
| 16 | Pseudomonas aeruginosa | 1.56 - 6.25 | [11] |
| 16 | Bacillus subtilis | 1.56 - 6.25 | [11] |
| 16 | Staphylococcus aureus | 1.56 - 6.25 | [11] |
Anti-inflammatory Activity
The anti-inflammatory potential of this class of compounds has also been investigated, with some derivatives showing promising activity.
Quantitative Data for Anti-inflammatory Activity of a Thiazole Derivative:
| Compound ID | Assay | IC50 (µg/mL) | Reference |
| 7d | In vitro anti-inflammatory | 1.27 | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
Anticancer Activity Assessment
MTT Cell Viability Assay
This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
Workflow for MTT Assay:
Caption: Workflow for determining cell viability using the MTT assay.
Protocol:
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Addition: Treat the cells with serial dilutions of the test compounds and a vehicle control.
-
Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Antimicrobial Susceptibility Testing
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microbial strains.
Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and make serial two-fold dilutions in a 96-well microtiter plate containing broth medium.
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vivo Anti-inflammatory Assay
Carrageenan-Induced Paw Edema in Rodents
This is a standard in vivo model to evaluate the anti-inflammatory activity of compounds.
Protocol:
-
Animal Acclimatization: Acclimatize rodents (e.g., rats or mice) to the laboratory conditions for at least one week.
-
Compound Administration: Administer the test compound or vehicle control to the animals via an appropriate route (e.g., oral gavage).
-
Induction of Inflammation: After a specific period (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.
Conclusion
The this compound scaffold represents a highly promising framework for the development of novel therapeutics. Its derivatives have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and evaluation of new, more potent, and selective drug candidates based on this versatile chemical entity. Further exploration of the structure-activity relationships and mechanisms of action will be crucial in translating the therapeutic potential of this scaffold into clinical applications.
References
- 1. Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medwinpublisher.org [medwinpublisher.org]
- 11. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Prediction of 2-Phenyl-1,3-thiazole-4-carboxylic Acid Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of a specific derivative, 2-Phenyl-1,3-thiazole-4-carboxylic acid. By leveraging established computational methodologies such as molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, researchers can efficiently screen for potential biological targets and forecast the pharmacokinetic profile of this compound. This document outlines detailed protocols for these key in silico experiments and presents a structured approach to data analysis and visualization, enabling a robust preliminary assessment of the therapeutic potential of this compound.
Introduction
This compound is a heterocyclic compound featuring a core thiazole ring, a functionality present in numerous FDA-approved drugs. The inherent biological relevance of the thiazole nucleus makes this compound a compelling candidate for drug discovery efforts. In silico prediction methods offer a time- and cost-effective strategy to explore the potential bioactivities of such molecules before embarking on extensive preclinical testing. This guide details the workflow for a comprehensive computational evaluation of this compound.
Predicted Bioactivity Profile
Based on the known activities of structurally similar thiazole derivatives, the primary predicted bioactivities for this compound fall into three main categories: anticancer, anti-inflammatory, and antimicrobial.
Anticancer Activity
Thiazole-containing compounds have been identified as potent anticancer agents, with mechanisms often involving the inhibition of key proteins in cell proliferation and survival pathways.[1] Potential targets for this compound in this domain include:
-
Tubulin: Inhibition of tubulin polymerization is a clinically validated anticancer strategy.[1]
-
Kinases: Various kinases are crucial for cancer cell signaling and are common targets for thiazole-based inhibitors.
-
CYP51 (Lanosterol 14α-demethylase): While primarily an antifungal target, its role in cholesterol synthesis also makes it a potential, albeit less common, anticancer target.
Anti-inflammatory Activity
The anti-inflammatory potential of thiazole derivatives is well-documented, often attributed to the inhibition of cyclooxygenase (COX) enzymes.
-
COX-1 and COX-2: These enzymes are central to the inflammatory cascade, and their inhibition is the primary mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs).
Antimicrobial Activity
The thiazole ring is a key pharmacophore in a number of antimicrobial agents.
-
Bacterial Enzymes: Targets such as DNA gyrase and FabH are essential for bacterial survival and are known to be inhibited by thiazole compounds.
-
Fungal Enzymes: CYP51 is a critical enzyme in fungal ergosterol biosynthesis, making it a prime target for antifungal thiazole derivatives.[2]
In Silico Prediction Workflow
A systematic in silico evaluation of this compound can be performed by following the workflow outlined below.
Experimental Protocols
This section provides detailed methodologies for the key in silico experiments.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction mechanisms.
Protocol for COX-2 Inhibition Docking:
-
Protein Preparation:
-
Download the crystal structure of human COX-2 (e.g., PDB ID: 3LN1) from the Protein Data Bank.
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms, assuming standard ionization states at physiological pH.
-
-
Ligand Preparation:
-
Obtain the 3D structure of this compound.
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Assign appropriate partial charges to the ligand atoms.
-
-
Active Site Definition and Grid Generation:
-
Identify the active site of COX-2 based on the co-crystallized ligand or literature. Key residues often include Arg120, Tyr355, and Ser530.
-
Define a grid box that encompasses the entire active site.
-
-
Docking Simulation:
-
Use docking software (e.g., AutoDock Vina, Glide) to dock the prepared ligand into the receptor grid.
-
Perform multiple docking runs to ensure conformational sampling.
-
-
Analysis of Results:
-
Analyze the docking scores to estimate binding affinity.
-
Visualize the binding poses to identify key interactions (hydrogen bonds, hydrophobic interactions, etc.) with active site residues.
-
ADMET Prediction
ADMET prediction forecasts the pharmacokinetic and toxicological properties of a compound.
Protocol using SwissADME:
-
Input:
-
Access the SwissADME web server (--INVALID-LINK--).
-
Input the SMILES string or draw the structure of this compound.
-
-
Execution:
-
Run the prediction.
-
-
Analysis of Results:
-
Physicochemical Properties: Analyze molecular weight, logP, polar surface area, and solubility.
-
Pharmacokinetics: Evaluate gastrointestinal absorption, blood-brain barrier permeability, and cytochrome P450 inhibition.
-
Drug-likeness: Assess compliance with rules such as Lipinski's rule of five.
-
Medicinal Chemistry: Identify any potential liabilities such as PAINS (pan-assay interference compounds).
-
QSAR Modeling
QSAR models correlate the chemical structure of compounds with their biological activity. While building a predictive QSAR model requires a dataset of compounds with known activities, a descriptive analysis can be performed on the target compound.
Conceptual Protocol for Anticancer Activity:
-
Descriptor Calculation:
-
Calculate a wide range of molecular descriptors for this compound (e.g., topological, electronic, steric).
-
-
Model Application (Hypothetical):
-
If a relevant, validated QSAR model for a specific anticancer target (e.g., tubulin inhibition by thiazoles) is available, the calculated descriptors for the target compound can be used as input to predict its activity.
-
-
Analysis:
-
The predicted activity value provides a quantitative estimate of the compound's potential efficacy. The applicability domain of the model must be considered to ensure the reliability of the prediction.
-
Data Presentation
Clear and structured data presentation is crucial for the interpretation of in silico results.
Table 1: Predicted ADMET Properties of this compound
| Property | Predicted Value | Interpretation |
| Physicochemical Properties | ||
| Molecular Weight ( g/mol ) | Value | e.g., Within Lipinski's rule |
| LogP (o/w) | Value | e.g., Optimal for cell permeability |
| Topological Polar Surface Area (Ų) | Value | e.g., Indicates good oral bioavailability |
| Aqueous Solubility (logS) | Value | e.g., Moderately soluble |
| Pharmacokinetics | ||
| GI Absorption | High/Low | Predicted absorption in the gut |
| BBB Permeant | Yes/No | Ability to cross the blood-brain barrier |
| CYP1A2 inhibitor | Yes/No | Potential for drug-drug interactions |
| CYP2C9 inhibitor | Yes/No | Potential for drug-drug interactions |
| CYP2D6 inhibitor | Yes/No | Potential for drug-drug interactions |
| CYP3A4 inhibitor | Yes/No | Potential for drug-drug interactions |
| Drug-Likeness | ||
| Lipinski's Rule Violations | Number | Indicates potential for poor absorption or permeation |
| Bioavailability Score | Value | Overall prediction of oral bioavailability |
Table 2: Molecular Docking Results against Potential Targets
| Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Activity |
| COX-2 | 3LN1 | Value | e.g., Arg120, Tyr355 | Anti-inflammatory |
| Tubulin | 1SA0 | Value | e.g., Cys241, Leu248 | Anticancer |
| Fungal CYP51 | 5V5Z | Value | e.g., Tyr132, His377 | Antifungal |
| Bacterial DNA Gyrase | 5MMN | Value | e.g., Asp73, Gly77 | Antibacterial |
Visualization of Signaling Pathways and Workflows
Visual representations are essential for understanding complex biological processes and experimental designs.
Predicted Signaling Pathway Inhibition
The following diagram illustrates the potential mechanism of anti-inflammatory action through the inhibition of the COX-2 pathway.
Conclusion
This technical guide provides a comprehensive roadmap for the in silico prediction of the bioactivity of this compound. By following the outlined workflow and experimental protocols, researchers can generate a robust preliminary assessment of this compound's therapeutic potential. The integration of molecular docking, ADMET prediction, and QSAR analysis, coupled with clear data visualization, will facilitate informed decision-making in the early stages of the drug discovery and development process. The findings from these computational studies will serve as a strong foundation for prioritizing and guiding subsequent experimental validation.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Phenyl-1,3-thiazole-4-carboxylic Acid from Thiobenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenyl-1,3-thiazole-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The thiazole core is a prominent scaffold in numerous biologically active molecules. This document provides a detailed protocol for the synthesis of this compound, starting from thiobenzamide, via the well-established Hantzsch thiazole synthesis, followed by ester hydrolysis.
Overview of the Synthesis
The synthesis is a two-step process. The first step is the Hantzsch thiazole synthesis, which involves the cyclocondensation of thiobenzamide with ethyl bromopyruvate to yield ethyl 2-phenyl-1,3-thiazole-4-carboxylate. The subsequent step is the saponification (hydrolysis) of the ethyl ester to the desired this compound.
Data Presentation
| Parameter | Value | Reference |
| Product Name | This compound | |
| Molecular Formula | C₁₀H₇NO₂S | [1] |
| Molecular Weight | 205.23 g/mol | [1] |
| Melting Point | 123 °C (for 2-p-tolylthiazole-4-carboxylic acid) | [2] |
| Appearance | White to off-white solid | |
| Yield | 82% (for 2-p-tolylthiazole-4-carboxylic acid) | [2] |
| ¹H NMR (DMSO-d₆) | Aromatic H: multiplet; Thiazole H: singlet; COOH: broad singlet | |
| ¹³C NMR (DMSO-d₆) | Aromatic C: multiple signals; Thiazole C: multiple signals; C=O: signal in the range of 160-170 ppm |
Note: Specific melting point and NMR data for this compound were not explicitly found in the search results. The provided data for melting point and yield are for the closely related analogue, 2-p-tolylthiazole-4-carboxylic acid, and serve as an estimate. Researchers should perform their own characterization.
Experimental Protocols
Step 1: Synthesis of Ethyl 2-Phenyl-1,3-thiazole-4-carboxylate (Hantzsch Thiazole Synthesis)
This protocol is adapted from the synthesis of similar thiazole derivatives.[2]
Materials:
-
Thiobenzamide
-
Ethyl bromopyruvate
-
Ethanol (absolute)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiobenzamide (1.0 eq) in absolute ethanol.
-
To this solution, add ethyl bromopyruvate (1.1 eq).
-
The reaction mixture is stirred at reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator.
-
The residue is dissolved in ethyl acetate and washed sequentially with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate and filtered.
-
The solvent is evaporated to yield the crude ethyl 2-phenyl-1,3-thiazole-4-carboxylate, which can be purified by column chromatography on silica gel.
Step 2: Synthesis of this compound (Saponification)
Materials:
-
Ethyl 2-phenyl-1,3-thiazole-4-carboxylate
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Water
-
Hydrochloric acid (HCl, concentrated or 1M)
-
Ethyl acetate (EtOAc) or Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Separatory funnel
-
pH paper or pH meter
-
Standard glassware
Procedure:
-
Dissolve ethyl 2-phenyl-1,3-thiazole-4-carboxylate (1.0 eq) in a mixture of methanol and a 1M aqueous solution of sodium hydroxide.
-
The resulting mixture is stirred at room temperature for 5 hours or refluxed for 2-4 hours. The reaction progress can be monitored by TLC.
-
After the reaction is complete, the methanol is removed under reduced pressure.
-
The aqueous residue is diluted with water and washed with diethyl ether to remove any unreacted ester.
-
The aqueous layer is then cooled in an ice bath and acidified to a pH of 2-3 with hydrochloric acid.
-
The precipitated solid, this compound, is collected by vacuum filtration.
-
The solid is washed with cold water and dried under vacuum to yield the final product.
Visualizations
Chemical Reaction Workflow
Caption: Synthetic pathway for this compound.
Logical Relationship of Synthesis Steps
Caption: Workflow from starting materials to final product characterization.
References
Application Notes and Protocols for the Synthesis of 2-Phenyl-1,3-thiazole-4-carboxylic acid via Hantzsch Thiazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-Phenyl-1,3-thiazole-4-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through the robust and versatile Hantzsch thiazole synthesis, followed by ester hydrolysis.
Overview
The Hantzsch thiazole synthesis is a classic condensation reaction that provides an efficient route to a wide variety of thiazole derivatives. In this application, the synthesis of this compound is presented as a two-step process:
-
Step 1: Hantzsch Thiazole Synthesis. Reaction of thiobenzamide with ethyl bromopyruvate to yield the intermediate, ethyl 2-phenyl-1,3-thiazole-4-carboxylate.
-
Step 2: Hydrolysis. Conversion of the ethyl ester intermediate to the final carboxylic acid product.
Thiazole-containing compounds are of significant interest due to their diverse pharmacological activities, including but not limited to antimicrobial, anti-inflammatory, and anticancer properties.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound and its intermediate.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Overall Yield (%) |
| Ethyl 2-phenyl-1,3-thiazole-4-carboxylate | C₁₂H₁₁NO₂S | 233.29 | 96-98 | ~85 |
| This compound | C₁₀H₇NO₂S | 205.23 | 93-97 (decomposes)[1] | ~90 (hydrolysis step) |
Reaction Pathway
The overall synthetic scheme is presented below.
References
Synthesis of 2-Phenyl-1,3-thiazole-4-carboxylic Acid: A Detailed Protocol for Researchers
For Immediate Release
This application note provides a comprehensive and detailed protocol for the synthesis of 2-Phenyl-1,3-thiazole-4-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a step-by-step guide to the synthesis, purification, and characterization of this compound.
Introduction
This compound and its derivatives are of significant interest in pharmaceutical research due to their association with a wide range of biological activities. The thiazole ring is a prominent scaffold in many clinically used drugs. This protocol outlines a reliable two-step synthesis route starting from readily available commercial reagents. The synthesis involves the well-established Hantzsch thiazole synthesis followed by saponification.
Overall Reaction Scheme
The synthesis of this compound is achieved through a two-step process:
-
Step 1: Hantzsch Thiazole Synthesis - Reaction of thiobenzamide with ethyl bromopyruvate to yield ethyl 2-phenyl-1,3-thiazole-4-carboxylate.
-
Step 2: Saponification - Hydrolysis of the ethyl ester intermediate to the final carboxylic acid product.
Figure 1: Overall workflow for the synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 2-phenyl-1,3-thiazole-4-carboxylate
This procedure is based on the classic Hantzsch thiazole synthesis.[1][2][3]
Materials:
-
Thiobenzamide
-
Ethyl bromopyruvate
-
Ethanol (absolute)
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve thiobenzamide (1.37 g, 10 mmol) in 50 mL of absolute ethanol.
-
To this solution, add ethyl bromopyruvate (1.95 g, 10 mmol).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure ethyl 2-phenyl-1,3-thiazole-4-carboxylate.
Step 2: Saponification of Ethyl 2-phenyl-1,3-thiazole-4-carboxylate
This procedure outlines the hydrolysis of the ester to the carboxylic acid.[4]
Materials:
-
Ethyl 2-phenyl-1,3-thiazole-4-carboxylate
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl, concentrated and 1M)
-
Diethyl ether or Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask, dissolve ethyl 2-phenyl-1,3-thiazole-4-carboxylate (2.33 g, 10 mmol) in a mixture of ethanol (30 mL) and a 10% aqueous solution of sodium hydroxide (20 mL).
-
Heat the mixture to reflux for 2-3 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Wash the aqueous residue with diethyl ether (2 x 30 mL) to remove any unreacted starting material. Discard the ether layers.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid.
-
A white precipitate of this compound will form.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure product.
-
Dry the purified product under vacuum.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis.
| Parameter | Step 1: Hantzsch Synthesis | Step 2: Saponification | Overall |
| Product | Ethyl 2-phenyl-1,3-thiazole-4-carboxylate | This compound | - |
| Molecular Formula | C₁₂H₁₁NO₂S | C₁₀H₇NO₂S | - |
| Molecular Weight ( g/mol ) | 233.29 | 205.23 | - |
| Typical Yield (%) | 75-85 | 90-98[4] | 67-83 |
| Appearance | Yellowish solid | White to off-white solid | - |
| Melting Point (°C) | Not widely reported | 93-97 (decomposes)[5] | - |
Characterization Data
¹H NMR (DMSO-d₆, 400 MHz):
-
δ ~13.0 ppm (s, 1H, COOH): This broad singlet is characteristic of the carboxylic acid proton.
-
δ ~8.3 ppm (s, 1H, H-5 of thiazole): The proton on the thiazole ring.
-
δ ~7.9-8.0 ppm (m, 2H, ortho-protons of phenyl ring): The protons on the phenyl ring closest to the thiazole.
-
δ ~7.4-7.5 ppm (m, 3H, meta- and para-protons of phenyl ring): The remaining protons on the phenyl ring.
¹³C NMR (DMSO-d₆, 100 MHz):
-
δ ~162 ppm (C=O): Carbonyl carbon of the carboxylic acid.
-
δ ~168 ppm (C-2 of thiazole): Carbon of the thiazole ring attached to the phenyl group.
-
δ ~148 ppm (C-4 of thiazole): Carbon of the thiazole ring attached to the carboxylic acid group.
-
δ ~125-133 ppm (Phenyl carbons): Aromatic carbons of the phenyl ring.
-
δ ~128 ppm (C-5 of thiazole): Carbon of the thiazole ring with a proton attached.
Logical Relationship Diagram
The following diagram illustrates the logical progression of the synthesis and characterization process.
Figure 2: Logical workflow of the synthesis and characterization of this compound.
Conclusion
This application note provides a detailed and practical guide for the synthesis of this compound. The described two-step protocol is robust and employs standard laboratory techniques, making it accessible to a wide range of researchers. The provided data and characterization guidelines will aid in the successful synthesis and verification of this important chemical entity for further research and development.
References
Application Notes and Protocols: 2-Phenyl-1,3-thiazole-4-carboxylic Acid as a Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases play a pivotal role in cellular signaling pathways, regulating a vast array of processes including cell growth, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a primary target for therapeutic intervention. The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous bioactive compounds and approved drugs.[2] Thiazole derivatives have demonstrated significant potential as inhibitors of various protein kinases, including serine/threonine and tyrosine kinases, by targeting the ATP-binding site or allosteric sites.[3][4]
This document provides an overview of the potential application of 2-Phenyl-1,3-thiazole-4-carboxylic acid as a representative of the thiazole class of kinase inhibitors. While specific inhibitory data for this exact compound is not extensively available in public literature, the data presented herein is based on closely related and structurally similar thiazole derivatives, illustrating the therapeutic potential of this chemical scaffold. These notes are intended to serve as a guide for the investigation and application of this compound and its analogues in kinase inhibition studies and drug discovery programs.
Data Presentation: Kinase Inhibitory Activity of Thiazole Derivatives
The following table summarizes the in vitro kinase inhibitory activity of various thiazole derivatives, highlighting the potential targets for compounds based on the this compound scaffold.
| Compound Class/Reference Example | Target Kinase | IC50 Value |
| 1,3-Thiazole-5-carboxylic acid derivative (Compound 33) | Casein Kinase 2 (CK2) | 0.4 µM |
| Thiazole derivative with phenyl sulfonyl group (Compound 40) | B-RAF (V600E) | 23.1 ± 1.2 nM[3] |
| Thiazole carboxamide derivative (Compound 42) | Glycogen Synthase Kinase-3β (GSK-3β) | 0.29 ± 0.01 nM |
| AR-A014418 | Glycogen Synthase Kinase-3β (GSK-3β) | 100 nM[3] |
| 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative (Compound 22) | EGFR (inferred from cellular activity) | 2.47 µM (antiproliferative IC50 in A549 cells)[5] |
| Thiazole/thiadiazole carboxamide derivative (Compound 51am) | c-Met | 2.54 nM[6] |
| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivative (Compound 18) | Aurora A | 8.0 nM (Ki) |
| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivative (Compound 18) | Aurora B | 9.2 nM (Ki) |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: General experimental workflow for evaluating a novel kinase inhibitor.
Caption: The RAS-RAF-MEK-ERK (MAPK) signaling pathway and the inhibitory action of thiazole derivatives on B-RAF.
Caption: The PI3K/AKT/mTOR signaling pathway, with inhibition points for thiazole derivatives on GSK-3β and CK2.
Experimental Protocols
Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (Radioactive P32 Method)
This protocol is a generalized method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.[4]
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (e.g., myelin basic protein for MAPK)
-
This compound (or derivative) stock solution (10 mM in DMSO)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-32P]ATP (10 Ci/mmol)
-
10% Trichloroacetic acid (TCA)
-
P81 phosphocellulose paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in the kinase reaction buffer. The final concentrations should typically range from 1 nM to 100 µM. Include a DMSO-only control (vehicle).
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the following on ice:
-
Kinase reaction buffer
-
Diluted test compound or vehicle
-
Kinase substrate (to a final concentration of ~10-20 µM)
-
Purified kinase
-
-
Initiate Reaction: Start the kinase reaction by adding [γ-32P]ATP to a final concentration of ~10 µM. Mix gently.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 15-30 minutes). The incubation time should be within the linear range of the kinase activity.
-
Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper square.
-
Washing: Immediately immerse the P81 papers in a beaker of 10% TCA. Wash the papers three to four times with 10% TCA for 5-10 minutes each time to remove unincorporated [γ-32P]ATP. Perform a final wash with acetone to dry the papers.
-
Quantification: Place the dried P81 paper squares into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Cell-Based Anti-Proliferation Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)[5]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1 µM to 100 µM). Include wells with medium only (blank) and vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down or by placing the plate on a shaker for 10 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using a dose-response curve fitting.
-
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The data from related compounds suggest that derivatives of this scaffold can potently inhibit key kinases involved in cancer progression, such as B-RAF, CK2, GSK-3β, and c-Met. The provided protocols offer a foundational framework for researchers to systematically evaluate the inhibitory potential of this compound and its analogues, both at a biochemical and cellular level. Further investigation into the structure-activity relationship (SAR), selectivity profile, and in vivo efficacy is warranted to fully elucidate the therapeutic potential of this class of compounds.
References
- 1. apexbt.com [apexbt.com]
- 2. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Antimicrobial Screening of 2-Phenyl-1,3-thiazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for conducting antimicrobial susceptibility testing of 2-Phenyl-1,3-thiazole-4-carboxylic acid and its derivatives. The thiazole ring is a core structure in many compounds with significant biological activity, including antimicrobial properties.[1][2][3][4] The evaluation of novel thiazole derivatives, such as this compound, is crucial for the discovery of new therapeutic agents to combat the growing challenge of antimicrobial resistance.
The following protocols describe standard methods for determining the antimicrobial efficacy of a test compound: Broth Microdilution for determining the Minimum Inhibitory Concentration (MIC), Agar Well Diffusion for assessing growth inhibition, and the determination of Minimum Bactericidal Concentration (MBC).
While specific quantitative data for this compound is not extensively available in public literature, this document includes representative data from closely related 2-phenylthiazole derivatives to serve as a reference for expected outcomes and data presentation.
Data Presentation: Antimicrobial Activity of 2-Phenylthiazole Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for several 2-phenylthiazole derivatives against various microbial strains. This data is presented to offer a comparative baseline for new screening experiments.
Table 1: MIC of Representative 2-Phenylthiazole Derivatives Against Bacterial Strains
| Compound ID | Derivative Structure | Bacterial Strain | MIC (µg/mL) |
| 7c/7d | 2-phenyl-3-((4-phenylthiazol-2-yl) amino)thiazolidin-4-one | E. coli | 6.25[5] |
| S. aureus | 6.25[5] | ||
| B. subtilis | 6.25[5] | ||
| 3e | N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivative | Gram-positive strains | 31.25[6] |
| 3 | 2-(3,4-dimethoxyphenyl)ethanamine substituted thiazole | E. coli | 170[7] |
| S. Typhimurium | 230[7] | ||
| 16 | 2-phenylacetamido-thiazole derivative | E. coli | 1.56 - 6.25[3] |
| P. aeruginosa | 1.56 - 6.25[3] | ||
| B. subtilis | 1.56 - 6.25[3] | ||
| S. aureus | 1.56 - 6.25[3] | ||
| 12 | 2-(4-hydroxyphenyl)-1,3-thiazole derivative | S. aureus | 125 - 150[8] |
| E. coli | 125 - 150[8] |
Table 2: MIC of Representative 2-Phenylthiazole Derivatives Against Fungal Strains
| Compound ID | Derivative Structure | Fungal Strain | MIC (µg/mL) |
| 7a/7b/7e | 2-phenyl-3-((4-phenylthiazol-2-yl) amino)thiazolidin-4-one | R. oryzae | 3.125[5] |
| 3e | N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivative | Candida strains | 7.81[6] |
| 9 | Heteroaryl(aryl) thiazole derivative | Various Fungi | 60 - 230[9] |
| 12 | 2-(4-hydroxyphenyl)-1,3-thiazole derivative | A. niger | 125 - 150[8] |
Experimental Protocols
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol details the broth microdilution method, a gold standard for quantitative measurement of antimicrobial susceptibility.[3][10]
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.[10]
Materials:
-
This compound (test compound)
-
Sterile 96-well microtiter plates[11]
-
Sterile cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth medium[10]
-
Test microorganism strains (e.g., E. coli, S. aureus, C. albicans)
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Multichannel pipette
-
Incubator
Procedure:
-
Preparation of Test Compound:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in CAMHB to achieve a range of concentrations for testing (e.g., from 256 µg/mL to 0.5 µg/mL).[10]
-
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[6]
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Plate Inoculation:
-
Dispense 100 µL of the appropriate CAMHB-diluted test compound into the wells of a 96-well plate.
-
Add 100 µL of the prepared bacterial/fungal inoculum to each well.
-
Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).[10]
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours (for bacteria) or as appropriate for fungi.
-
-
Interpretation of Results:
Protocol 2: Agar Well Diffusion Assay
This qualitative method is used for preliminary screening of antimicrobial activity.
Objective: To assess the ability of this compound to inhibit microbial growth, indicated by a zone of inhibition.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Test microorganism strains
-
Sterile cotton swabs
-
Sterile cork borer (6-8 mm diameter)
-
Test compound solution at a known concentration
-
Positive control (e.g., standard antibiotic) and negative control (solvent)
Procedure:
-
Inoculation of Agar Plate:
-
Well Preparation:
-
After the inoculum has dried, use a sterile cork borer to punch uniform wells into the agar.[8]
-
-
Application of Test Compound:
-
Carefully pipette a fixed volume (e.g., 50-100 µL) of the test compound solution into a designated well.
-
Add the positive and negative controls to separate wells on the same plate.
-
-
Incubation:
-
Allow the plates to stand for a pre-diffusion period (e.g., 1 hour) at room temperature to permit the compound to diffuse into the agar.
-
Incubate the plates at 35 ± 2°C for 18-24 hours.
-
-
Interpretation of Results:
-
Measure the diameter of the clear zone of no growth around each well in millimeters (mm). A larger zone of inhibition indicates greater antimicrobial activity.[1]
-
Protocol 3: Minimum Bactericidal Concentration (MBC) Determination
This protocol is performed after the MIC is determined to ascertain whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria).
Objective: To determine the lowest concentration of this compound that kills ≥99.9% of the initial bacterial inoculum.[2][9][15]
Materials:
-
Results from the Broth Microdilution (MIC) assay
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Micropipette
Procedure:
-
Subculturing from MIC Plate:
-
Select the wells from the completed MIC assay that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).[6]
-
Homogenize the contents of each selected well.
-
Using a micropipette, plate a small aliquot (e.g., 10-100 µL) from each of these wells onto separate, clearly labeled MHA plates.
-
-
Incubation:
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
-
Interpretation of Results:
Plausible Mechanism of Action for Thiazole Derivatives
Thiazole derivatives exert their antimicrobial effects through various mechanisms. While the specific pathway for this compound requires dedicated investigation, common mechanisms for this class of compounds include inhibition of essential bacterial enzymes or disruption of cell membrane integrity.[4][16][17][18] For example, some thiazoles are known to inhibit enzymes involved in cell wall synthesis, such as MurB, or fatty acid synthesis.[18] Others, due to their amphiphilic nature, can integrate into and disrupt the bacterial cell membrane, leading to leakage of cellular contents and cell death.[4]
References
- 1. microbenotes.com [microbenotes.com]
- 2. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 6. benchchem.com [benchchem.com]
- 7. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 8. botanyjournals.com [botanyjournals.com]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. Broth Microdilution | MI [microbiology.mlsascp.com]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 13. asm.org [asm.org]
- 14. hardydiagnostics.com [hardydiagnostics.com]
- 15. microchemlab.com [microchemlab.com]
- 16. jchemrev.com [jchemrev.com]
- 17. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: Antifungal Activity of 2-Phenyl-1,3-thiazole-4-carboxylic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The rise of invasive fungal infections, coupled with increasing resistance to existing antifungal agents, presents a significant challenge to global health.[1][2] This necessitates the exploration and development of novel antifungal compounds with unique mechanisms of action. Thiazole derivatives, a class of heterocyclic compounds, have emerged as a promising scaffold in medicinal chemistry due to their broad spectrum of biological activities, including antifungal, antibacterial, and anticancer properties.[3][4][5] Specifically, 2-phenyl-1,3-thiazole-4-carboxylic acid derivatives are being investigated for their potential to treat infections caused by pathogenic fungi such as Candida albicans and Aspergillus niger.[6][7]
These application notes provide a summary of the known antifungal activities, mechanisms of action, and relevant experimental protocols for studying this compound derivatives and related compounds.
Mechanism of Action
Thiazole derivatives exert their antifungal effects through multiple mechanisms, primarily targeting the fungal cell membrane and cell wall integrity, as well as inducing oxidative stress.
Inhibition of Ergosterol Biosynthesis
A primary mechanism for many azole antifungals, including thiazole derivatives, is the disruption of the fungal cell membrane by inhibiting ergosterol synthesis.[8] These compounds target and inhibit the enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene), a critical cytochrome P450 enzyme.[7][8] This inhibition blocks the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane. The resulting depletion of ergosterol and accumulation of toxic sterol precursors alters membrane fluidity and permeability, leading to fungal cell death.[8]
Caption: Inhibition of the ergosterol biosynthesis pathway by thiazole derivatives.
Fungal Cell Wall Disruption
Evidence suggests that some thiazole derivatives may also act by disrupting the fungal cell wall.[1][3] This is supported by sorbitol protection assays, where the presence of an osmotic stabilizer like sorbitol rescues fungal cells from the effects of the compound. An increase in the Minimum Inhibitory Concentration (MIC) in the presence of sorbitol indicates that the compound's primary target is likely the cell wall.[3][9]
Induction of Oxidative Stress
A recently identified mechanism involves the induction of oxidative damage within the fungal cell. The compound (4-phenyl-1,3-thiazol-2-yl) hydrazine was found to increase the levels of intracellular reactive oxygen species (ROS).[2] This accumulation of ROS leads to significant DNA damage and oxidative stress, ultimately resulting in fungal cell death. This activity was mitigated by the addition of ROS scavengers like glutathione (GSH).[2]
Caption: ROS-mediated antifungal activity of a thiazole derivative.[2]
Quantitative Antifungal Activity Data
The antifungal efficacy of 2-phenyl-1,3-thiazole derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). The following tables summarize reported activity against various fungal pathogens.
Table 1: Antifungal Activity of 2-(cyclopropylmethylidene)hydrazinyl)thiazole Derivatives against Candida albicans [3]
| Compound ID | MIC Range (µg/mL) | MFC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| T1-T9 | 0.008 - 7.81 | 0.015 - 31.25 | 0.12 - 1.95 | 0.24 - 3.91 |
| Nystatin | Similar to test compounds | - | - | - |
| Data derived from a study on 30 clinical isolates of C. albicans. |
Table 2: Antifungal Activity of 2-Hydrazinyl-4-phenyl-1,3-thiazole Derivatives [7]
| Compound ID | Fungal Strain | MIC (µg/mL) | MFC (µg/mL) |
| 7a, 7b, 7c | C. albicans | 3.9 | - |
| Fluconazole | C. albicans | 15.62 | - |
| Compounds 7a, 7b, and 7c exhibited four times lower MIC values than the reference drug fluconazole.[7] |
Table 3: Antifungal Activity of (4-phenyl-1,3-thiazol-2-yl) hydrazine (31C) [2]
| Fungal Species | Strain | MIC (µg/mL) |
| Candida albicans | SC5314 | 0.0625 |
| Candida glabrata | 5013 | 0.5 |
| Candida parapsilosis | 4001 | 0.25 |
| Aspergillus fumigatus | 293 | 4 |
| Cryptococcus neoformans | H99 | 0.5 |
| Compound 31C demonstrated high-efficiency, broad-spectrum antifungal activity.[2] |
Table 4: Antifungal Activity of Phenylthiazole Derivatives against Plant Pathogens
| Compound ID | Fungal Strain | EC₅₀ (µg/mL) |
| 5b | Sclerotinia sclerotiorum | 0.51 |
| Carbendazim | Sclerotinia sclerotiorum | 0.57 |
| 5k | Rhizoctonia solani | 2.23 (Antibacterial) |
| These derivatives show significant potential for agricultural applications.[10] |
Experimental Protocols
Protocol 1: General Synthesis of 2-Phenyl-1,3-thiazole Derivatives (Hantzsch Synthesis)
The Hantzsch thiazole synthesis is a classical method for obtaining 1,3-thiazole derivatives.[7] It involves the condensation reaction between an α-haloketone and a thioamide.
Caption: General workflow for the Hantzsch thiazole synthesis.
Methodology:
-
Reactant Preparation: Dissolve equimolar amounts of the appropriate α-haloketone (e.g., 2-bromo-1-phenylethanone) and the substituted thioamide in a suitable solvent such as ethanol or isopropanol.
-
Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the final 2-phenyl-1,3-thiazole derivative.
-
Characterization: Confirm the structure of the synthesized compound using analytical techniques such as ¹H NMR, ¹³C NMR, and HRMS.[10]
Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds and is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][7]
Caption: Experimental workflow for the broth microdilution antifungal assay.
Methodology:
-
Compound Preparation: Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO) (e.g., 1 mg/mL).[7] Perform serial two-fold dilutions in RPMI 1640 medium in a 96-well microtiter plate.
-
Inoculum Preparation: Culture the fungal strain on an appropriate agar medium (e.g., Potato Dextrose Agar).[7] Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Further dilute this suspension in RPMI medium to achieve the final required concentration (e.g., 0.5 to 2.5 × 10³ CFU/mL).
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the compound dilutions.
-
Controls: Include a positive control (inoculum without compound) and a negative control (medium only) on each plate.
-
Incubation: Incubate the plates at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.
-
(Optional) MFC Determination: To determine the MFC, plate aliquots from wells showing no growth onto fresh agar plates. The MFC is the lowest concentration that results in no fungal growth on the agar after incubation.[11]
Protocol 3: Mechanistic Assay - Sorbitol Protection Assay
This assay helps determine if a compound targets the fungal cell wall.
Methodology:
-
Perform the broth microdilution assay (Protocol 2) in two parallel sets of 96-well plates.
-
In the first set, use standard RPMI 1640 medium.
-
In the second set, use RPMI 1640 medium supplemented with 0.8 M sorbitol, which acts as an osmotic protectant.[3]
-
Determine the MIC for each compound in both media.
-
Interpretation: A significant increase (e.g., 8-fold or greater) in the MIC value in the sorbitol-containing medium suggests that the compound's mechanism of action involves interference with the fungal cell wall.[3][9]
References
- 1. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | A New Antifungal Agent (4-phenyl-1, 3-thiazol-2-yl) Hydrazine Induces Oxidative Damage in Candida albicans [frontiersin.org]
- 3. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for 2-Phenyl-1,3-thiazole-4-carboxylic Acid in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Phenyl-1,3-thiazole-4-carboxylic acid and its derivatives as potential anticancer agents. This document details their cytotoxic effects, underlying mechanisms of action, and includes detailed protocols for key experimental assays.
Application Notes
The this compound scaffold has emerged as a promising pharmacophore in the development of novel anticancer therapeutics. Derivatives of this core structure have demonstrated significant cytotoxic activity against a range of human cancer cell lines, including those of breast, colon, and liver cancers, as well as neuroblastoma.
The primary mechanisms of action for these compounds appear to be the induction of apoptosis (programmed cell death) and arrest of the cell cycle, preventing cancer cell proliferation.
Mechanism of Action: Apoptosis Induction
Several derivatives of this compound have been shown to induce apoptosis in cancer cells.[1] A key mechanism identified is the activation of caspase-3, a critical executioner caspase in the apoptotic cascade.[1] This activation leads to the cleavage of cellular substrates, ultimately resulting in cell death. The apoptotic process is often mediated through the intrinsic, or mitochondrial, pathway. This involves the regulation of the Bcl-2 family of proteins, which control mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors.
Mechanism of Action: Cell Cycle Arrest
In addition to inducing apoptosis, these compounds have been observed to cause cell cycle arrest, primarily at the G2/M phase.[2] This prevents the cancer cells from entering mitosis and dividing, thus halting their proliferation. The arrest at the G2/M checkpoint is often associated with the modulation of key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs) that govern the progression through the cell cycle. For instance, some thiazole derivatives have been shown to inhibit CDK9, a kinase involved in transcriptional regulation that is crucial for the survival of many cancer cells.
Therapeutic Potential
The potent cytotoxic activity, coupled with the ability to induce apoptosis and cell cycle arrest in cancer cells, highlights the therapeutic potential of this compound derivatives. Further investigation into their structure-activity relationships (SAR) and optimization of their pharmacokinetic and pharmacodynamic properties could lead to the development of effective and targeted anticancer drugs.
Data Presentation
The following tables summarize the in vitro cytotoxic activity of various 2-Phenyl-1,3-thiazole-4-carboxamide derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: IC50 Values of 2-Phenyl-1,3-thiazole-4-carboxamide Derivatives in Breast Cancer Cell Lines
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Substituted 2-phenylthiazole-4-carboxamides | T47D | <10 µg/mL (for 3-fluoro analog) | [3] |
| N-Phenyl-2-p-tolylthiazole-4-carboxamide (Compound 4a-4f) | MCF-7 | >25 | [1] |
| Compound B9 (a 2-phenylthiazole derivative) | MCF-7 | >10 | [4] |
| Thiazole Derivative 8 | MCF-7 | 3.36 µg/mL | [5] |
| Thiazole Derivative 7a | MCF-7 | 4.75 µg/mL | [5] |
| Thiazole Derivative 7b | MCF-7 | 6.09 µg/mL | [5] |
Table 2: IC50 Values of 2-Phenyl-1,3-thiazole-4-carboxamide Derivatives in Colon Cancer Cell Lines
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Substituted 2-phenylthiazole-4-carboxamides | Caco-2 | <10 µg/mL (for 3-fluoro analog) | [3] |
| Substituted 2-phenylthiazole-4-carboxamides | HT-29 | <10 µg/mL (for 3-fluoro analog) | [3] |
| 2-Amino-4-phenylthiazole derivative 5b | HT29 | 2.01 | [2][6] |
Table 3: IC50 Values of 2-Phenyl-1,3-thiazole-4-carboxamide Derivatives in Neuroblastoma and Liver Cancer Cell Lines
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| N-Phenyl-2-p-tolylthiazole-4-carboxamide (Compound 4c) | SKNMC (Neuroblastoma) | 10.8 ± 0.08 | [1] |
| N-Phenyl-2-p-tolylthiazole-4-carboxamide (Compound 4d) | Hep-G2 (Hepatocarcinoma) | 11.6 ± 0.12 | [1] |
| Ureido-Substituted 4-Phenylthiazole Analog (Compound 27) | HepG2 (Hepatocellular Carcinoma) | 0.62 ± 0.34 | [2] |
| TAP-07 (pyridyl and 1,3-thiazole hybrid) | HepG2 (Hepatocellular Carcinoma) | 2.2 | [7] |
| TP-07 (pyridyl and 1,3-thiazole hybrid) | HepG2 (Hepatocellular Carcinoma) | 5.6 | [7] |
Experimental Protocols
Synthesis of 2-Phenyl-1,3-thiazole-4-carboxamide Derivatives
This protocol describes a general method for the synthesis of 2-phenyl-1,3-thiazole-4-carboxamide derivatives from this compound.
Materials:
-
This compound
-
Appropriate aniline derivative
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Acetonitrile (anhydrous)
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates
-
Column chromatography setup (if necessary for purification)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous acetonitrile under an inert atmosphere (argon or nitrogen).[1]
-
Add EDC (1.2 equivalents) and HOBt (1.2 equivalents) to the solution.[1]
-
Stir the reaction mixture at room temperature for 30 minutes.[1]
-
Add the appropriate aniline derivative (1 equivalent) to the reaction mixture.
-
Continue stirring the reaction at room temperature for 24 hours.[1]
-
Monitor the progress of the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired 2-phenyl-1,3-thiazole-4-carboxamide derivative.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, HT-29, HepG2)
-
Complete cell culture medium
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 8,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[1]
-
Treat the cells with various concentrations of the this compound derivatives (typically ranging from 0.1 to 100 µM) and a vehicle control (DMSO).
-
Incubate the plates for an additional 24-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 values.
Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest the treated and untreated cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is for analyzing the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and untreated cancer cells
-
Cold 70% ethanol
-
Phosphate-buffered saline (PBS)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Harvest the treated and untreated cells.
-
Wash the cells with PBS and fix them in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PBS containing RNase A and incubate for 30 minutes at 37°C.
-
Add PI staining solution and incubate for 15 minutes in the dark.
-
Analyze the DNA content of the cells by flow cytometry.
Caspase-3 Activity Assay (Colorimetric)
This assay measures the activity of caspase-3, a key mediator of apoptosis.
Materials:
-
Treated and untreated cancer cells
-
Cell Lysis Buffer
-
2X Reaction Buffer
-
Caspase-3 substrate (DEVD-pNA)
-
DTT
-
Microplate reader
Procedure:
-
Induce apoptosis in cells by treating them with the this compound derivative.
-
Lyse the cells using the Cell Lysis Buffer.
-
Centrifuge the lysate to pellet the debris and collect the supernatant.
-
Determine the protein concentration of the supernatant.
-
To a 96-well plate, add an equal amount of protein from each sample.
-
Add 2X Reaction Buffer (containing DTT) to each well.
-
Add the caspase-3 substrate (DEVD-pNA) to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The fold-increase in caspase-3 activity is determined by comparing the results from the treated samples to the untreated control.
Signaling Pathway Diagrams
References
- 1. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties [ouci.dntb.gov.ua]
- 3. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-liver cancer activity in vitro and in vivo induced by 2-pyridyl 2,3-thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of 2-Phenyl-1,3-thiazole-4-carboxylic Acid Derivatives for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of 2-Phenyl-1,3-thiazole-4-carboxylic acid derivatives as potential therapeutic agents. The protocols outlined below offer detailed methodologies for the chemical synthesis and biological screening of this promising class of compounds.
Introduction
The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1] Derivatives of this scaffold have garnered significant attention for their potential as anticancer and anti-inflammatory agents.[2][3] The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a key pharmacophore found in various clinically approved drugs.[1] This document details the development of novel derivatives of this compound, focusing on their synthesis, in vitro and in vivo evaluation, and the elucidation of their mechanism of action.
Data Presentation: Biological Activity of this compound Derivatives
The following tables summarize the quantitative data for representative derivatives, highlighting their potential as anticancer and anti-inflammatory agents.
Table 1: Anticancer Activity of 2-Phenyl-1,3-thiazole-4-carboxamide Derivatives
| Compound ID | R Group (Substitution on Phenyl Ring) | Cell Line | IC50 (µg/mL)[2] |
| 1a | H | T47D (Breast Cancer) | > 50 |
| 1b | 4-OCH₃ | Caco-2 (Colorectal Cancer) | 8.5 |
| 1c | 2-OCH₃ | HT-29 (Colon Cancer) | 9.2 |
| 1d | 3-F | T47D (Breast Cancer) | < 10 |
| 1e | 3-F | Caco-2 (Colorectal Cancer) | < 10 |
| 1f | 3-F | HT-29 (Colon Cancer) | < 10 |
Table 2: Anti-inflammatory Activity of Substituted Phenyl Thiazole Derivatives
| Compound ID | R Group | % Inhibition of Paw Edema (at 3h)[3] |
| 2a | H | 45.2 |
| 2b | 4-NO₂ | 68.5 |
| 2c | 4-Cl | 55.8 |
| 2d | 4-CH₃ | 51.3 |
| Nimesulide (Standard) | - | 72.1 |
Experimental Protocols
Chemical Synthesis: Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classical and versatile method for the preparation of the this compound core structure.[4]
Protocol 3.1.1: Synthesis of Ethyl 2-Phenyl-1,3-thiazole-4-carboxylate
-
Reaction Setup: In a round-bottom flask, dissolve ethyl 2-chloroacetoacetate (10 mmol) and thiobenzamide (10 mmol) in ethanol (50 mL).
-
Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water (100 mL) with constant stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from ethanol to obtain pure ethyl 2-phenyl-1,3-thiazole-4-carboxylate.
-
Hydrolysis: To obtain the carboxylic acid, reflux the ethyl ester (5 mmol) with an excess of sodium hydroxide (10 mmol) in a mixture of ethanol and water (1:1, 20 mL) for 2 hours.
-
Acidification: After cooling, acidify the reaction mixture with dilute hydrochloric acid until the pH is acidic, leading to the precipitation of this compound.
-
Final Product: Collect the solid by filtration, wash with water, and dry to yield the final product.
Diagram 1: General Workflow for Hantzsch Thiazole Synthesis
Caption: Workflow for the synthesis of the core molecule.
Biological Assays
Protocol 3.2.1: In Vitro Anticancer Activity - MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2]
-
Cell Seeding: Seed cancer cells (e.g., T47D, Caco-2, HT-29) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Diagram 2: MTT Assay Experimental Workflow
Caption: Step-by-step workflow of the MTT assay.
Protocol 3.2.2: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Rat Paw Edema
This model is widely used to assess the anti-inflammatory activity of new compounds.[3][5]
-
Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.
-
Compound Administration: Administer the test compounds orally or intraperitoneally at a specific dose. The control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., nimesulide).
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Signaling Pathways and Mechanisms of Action
Anticancer Mechanism
Derivatives of 2-Phenyl-1,3-thiazole have been shown to exert their anticancer effects through the modulation of several key signaling pathways, leading to apoptosis and cell cycle arrest.
Diagram 3: Potential Anticancer Signaling Pathways
Caption: Inhibition of key cancer signaling pathways.
Anti-inflammatory Mechanism
The anti-inflammatory effects of thiazole derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade.
Diagram 4: Anti-inflammatory Mechanism via COX Inhibition
Caption: Selective inhibition of COX-2 by thiazole derivatives.
Structure-Activity Relationship (SAR)
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the phenyl ring.
-
Anticancer Activity: Electron-withdrawing groups, such as fluorine at the meta-position of the phenyl ring, have been shown to enhance cytotoxic activity against various cancer cell lines.[2] Methoxy substitution at the para- or ortho-position also shows promising activity.[2]
-
Anti-inflammatory Activity: The presence of a nitro group at the para-position of the phenyl ring significantly increases anti-inflammatory activity, likely due to its strong electron-withdrawing nature.[3]
Diagram 5: Structure-Activity Relationship Logic
Caption: Impact of substituents on biological activity.
Conclusion
Derivatives of this compound represent a versatile and promising class of compounds for the development of novel anticancer and anti-inflammatory drugs. The synthetic and screening protocols provided herein offer a robust framework for the discovery and optimization of new therapeutic agents based on this scaffold. Further investigation into the detailed molecular mechanisms and optimization of the pharmacokinetic properties of these derivatives is warranted to advance them towards clinical development.
References
- 1. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. inotiv.com [inotiv.com]
Application Notes and Protocols for Preparing Stock Solutions of 2-Phenyl-1,3-thiazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenyl-1,3-thiazole-4-carboxylic acid is a heterocyclic organic compound with a molecular structure that makes it a valuable building block in medicinal chemistry and drug discovery. Its derivatives have been explored for various therapeutic applications. Accurate and consistent preparation of stock solutions is a critical first step for any in vitro or in vivo experimental workflow, ensuring the reliability and reproducibility of screening and bioassay results. This document provides detailed protocols for the preparation of stock solutions of this compound in common laboratory solvents.
Compound Information
| Parameter | Value |
| IUPAC Name | This compound |
| CAS Number | 7113-10-2 |
| Molecular Formula | C₁₀H₇NO₂S |
| Molecular Weight | 205.23 g/mol |
Solubility Data
| Solvent | Anticipated Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | High | A common solvent for organic compounds in biological research. |
| Dimethylformamide (DMF) | High | Similar to DMSO, a polar aprotic solvent suitable for many organic molecules. |
| Ethanol | Moderate to High | May require gentle warming to fully dissolve. |
| Methanol | Moderate to High | Similar to ethanol, warming may aid dissolution. |
| Aqueous Buffers (neutral pH) | Low | The carboxylic acid group limits solubility in neutral water. |
| Aqueous Base (e.g., NaOH, NaHCO₃) | High | Deprotonation of the carboxylic acid forms a more soluble salt. |
Experimental Protocols
Safety Precautions
Before handling the compound, review the Safety Data Sheet (SDS). Personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times. All procedures should be performed in a well-ventilated area or a chemical fume hood.
Protocol 1: Preparation of a Stock Solution in an Organic Solvent (e.g., DMSO)
This protocol is suitable for most in vitro assays where the final concentration of the organic solvent is tolerated by the experimental system.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Spatula
-
Appropriate volumetric flask or vial
-
Pipettes
-
Vortex mixer or sonicator
Procedure:
-
Calculate the required mass: Determine the mass of this compound needed to prepare the desired volume and concentration of the stock solution. For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 205.23 g/mol * (1000 mg / 1 g) = 2.05 mg
-
-
Weigh the compound: Accurately weigh the calculated mass of the compound using an analytical balance and transfer it to a suitable vial.
-
Add the solvent: Add the calculated volume of DMSO to the vial containing the compound.
-
Dissolve the compound: Cap the vial securely and vortex the solution until the solid is completely dissolved. If necessary, gentle warming (not exceeding 40°C) or brief sonication can be used to facilitate dissolution.
-
Storage: Store the stock solution at -20°C or -80°C in a tightly sealed, light-protected container. Before use, thaw the solution at room temperature and ensure it is fully dissolved by vortexing.
Protocol 2: Preparation of a Stock Solution in an Aqueous Base
This protocol is recommended for experiments where organic solvents are not permissible. The carboxylic acid is converted to its more soluble salt form.
Materials:
-
This compound
-
1 M Sodium Hydroxide (NaOH) solution
-
Sterile, purified water (e.g., Milli-Q)
-
Analytical balance
-
Spatula
-
Appropriate volumetric flask or vial
-
Pipettes
-
pH meter or pH strips
-
Magnetic stirrer and stir bar
Procedure:
-
Weigh the compound: Weigh the desired amount of this compound and place it in a beaker or flask with a magnetic stir bar.
-
Add water: Add a volume of purified water that is less than the final desired volume (e.g., 80% of the final volume).
-
Adjust the pH: While stirring, slowly add 1 M NaOH dropwise to the suspension. Monitor the pH and continue adding the base until the solid completely dissolves and the pH is in the desired range (typically pH 7.2-7.4 for physiological assays).
-
Final volume adjustment: Once the compound is fully dissolved and the pH is stable, transfer the solution to a volumetric flask and add purified water to reach the final desired volume.
-
Sterilization and Storage: If required for cell-based assays, sterilize the solution by passing it through a 0.22 µm syringe filter. Store the aqueous stock solution at 4°C for short-term use or at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
Visualization of Experimental Workflow
The following diagram illustrates the decision-making process and workflow for preparing a stock solution of this compound.
Caption: Workflow for preparing stock solutions.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Phenyl-1,3-thiazole-4-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Phenyl-1,3-thiazole-4-carboxylic acid synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, primarily through the Hantzsch thiazole synthesis.
Issue 1: Low or No Product Yield
Q1: I am getting a very low yield or no desired product at all. What are the possible causes and how can I troubleshoot this?
A1: Low or no yield in the Hantzsch synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is recommended.
Possible Causes and Solutions:
-
Reagent Quality:
-
Thiobenzamide: Ensure it is pure and dry. Impurities or degradation can prevent the reaction. Consider recrystallizing the thiobenzamide if its purity is questionable.
-
Ethyl bromopyruvate: This reagent can degrade over time. Use freshly distilled or commercially available high-purity ethyl bromopyruvate. Check for discoloration, which may indicate decomposition.
-
-
Reaction Conditions:
-
Temperature: The reaction typically requires heating. If the temperature is too low, the reaction rate will be very slow. Conversely, excessively high temperatures can lead to side reactions and decomposition of reactants or products. A gentle reflux in a suitable solvent like ethanol is often optimal.
-
Reaction Time: The reaction may not have been allowed to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Solvent: The choice of solvent is crucial. Ethanol is commonly used and generally effective. Ensure the solvent is of an appropriate grade and dry, as water can interfere with the reaction.
-
-
Stoichiometry:
-
Ensure the molar ratios of the reactants are correct. A slight excess of the thioamide is sometimes used to ensure the complete consumption of the α-halo ester.[1]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low product yield.
Issue 2: Formation of Side Products/Impurities
Q2: My final product is impure, and I am observing significant side products. What are these impurities and how can I minimize them?
A2: The formation of impurities is a common challenge. Understanding the potential side reactions can help in optimizing the reaction to favor the desired product.
Common Side Products and their Prevention:
| Side Product/Impurity | Formation Mechanism | Prevention/Minimization |
| Unreacted Starting Materials | Incomplete reaction due to insufficient reaction time, low temperature, or poor reagent quality. | Monitor the reaction by TLC to ensure completion. Use a slight excess of one reagent (typically the thioamide) to drive the reaction forward. Ensure high-purity starting materials. |
| Hydrolysis of Ethyl Bromopyruvate | Presence of water in the reaction mixture can lead to the hydrolysis of the ester and the bromo group. | Use anhydrous solvents and dry glassware. |
| Self-condensation of Ethyl Bromopyruvate | Can occur under basic conditions or at elevated temperatures. | Maintain a neutral or slightly acidic reaction medium. Avoid excessively high temperatures. |
| Formation of Pseudothiohydantoin | A common byproduct in Hantzsch synthesis, especially with thiourea derivatives. | Careful control of reaction pH and temperature can minimize its formation. |
Issue 3: Difficulty in Product Purification
Q3: I am struggling to purify the this compound. What are the recommended purification methods?
A3: Purification of the final product is critical to obtain a high-purity compound. Recrystallization is a common and effective method for purifying solid organic compounds.
Recrystallization Protocol:
-
Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For carboxylic acids like the target molecule, polar solvents are often suitable. Ethanol, or a mixture of ethanol and water, is a good starting point.
-
Dissolution: Dissolve the crude product in a minimum amount of the hot solvent to form a saturated solution.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. Slow cooling promotes the formation of larger, purer crystals.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum or in a desiccator.
Troubleshooting Purification:
| Issue | Possible Cause | Solution |
| Oiling out instead of crystallization | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | Use a lower boiling point solvent or a solvent pair. Try scratching the inside of the flask with a glass rod to induce crystallization. |
| Poor recovery after recrystallization | Too much solvent was used, or the compound has significant solubility in the cold solvent. | Reduce the amount of solvent used for dissolution. Evaporate some of the solvent before cooling. |
| Product remains colored | Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. |
Frequently Asked Questions (FAQs)
Q4: What is the typical yield for the synthesis of this compound?
A4: The yield can vary significantly depending on the specific reaction conditions and the purity of the starting materials. While a specific yield for this compound is not consistently reported across the literature, similar Hantzsch syntheses of thiazole carboxylic acids can achieve yields ranging from moderate to excellent (60-95%).[2]
Q5: Can I use a different α-halo carbonyl compound instead of ethyl bromopyruvate?
A5: Yes, other α-halo ketones or esters can be used. However, the reactivity and the nature of the final product will change. For the synthesis of the target carboxylic acid, starting with an ester like ethyl bromopyruvate is advantageous as the ester group can be subsequently hydrolyzed to the carboxylic acid.
Q6: What is the role of a base in the Hantzsch thiazole synthesis?
A6: While the classical Hantzsch synthesis is often carried out under neutral or slightly acidic conditions, a non-nucleophilic base is sometimes added to neutralize the hydrogen halide (e.g., HBr) that is formed during the reaction. This can help to drive the reaction to completion. However, a strong base can promote side reactions.
Q7: Are there any alternative synthetic routes to this compound?
A7: Yes, alternative routes exist for the synthesis of thiazole derivatives. One common alternative involves the reaction of a thioamide with a compound already containing the C2 and C4 carbons of the thiazole ring. Another approach is the modification of a pre-existing thiazole ring. However, the Hantzsch synthesis remains one of the most direct and widely used methods.
Experimental Protocols
Protocol 1: Synthesis of this compound via Hantzsch Reaction
This protocol is adapted from the synthesis of a structurally similar compound, 2-p-tolylthiazole-4-carboxylic acid.
Materials:
-
Thiobenzamide
-
Ethyl bromopyruvate
-
Ethanol (anhydrous)
-
Sodium hydroxide (for hydrolysis)
-
Hydrochloric acid (for acidification)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve thiobenzamide (1.0 eq) in anhydrous ethanol.
-
Addition of Reactant: To the stirred solution, add ethyl bromopyruvate (1.05 eq) dropwise.
-
Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The ethyl ester of the product may precipitate. If so, collect the solid by filtration. If not, proceed to the next step.
-
Hydrolysis: Add a solution of sodium hydroxide (2.0 eq) in water to the reaction mixture and reflux for another 1-2 hours to hydrolyze the ester.
-
Work-up: Cool the reaction mixture and acidify with dilute hydrochloric acid to a pH of approximately 3-4. The carboxylic acid product should precipitate.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent such as ethanol/water to obtain pure this compound.
General Synthesis and Work-up Workflow:
Caption: General workflow for the synthesis of this compound.
Data Presentation
Table 1: Effect of Reaction Parameters on Yield (Illustrative)
Note: This table is illustrative and based on general principles of the Hantzsch synthesis. Actual results may vary.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Solvent | Ethanol | Acetonitrile | Toluene | Ethanol is generally a good solvent for this reaction. |
| Temperature | 60 °C | Reflux (approx. 78 °C) | 100 °C | Reflux temperature in ethanol is often optimal. Higher temperatures may lead to side reactions. |
| Catalyst | None | Pyridine (catalytic) | Triethylamine (1 eq) | A weak, non-nucleophilic base can sometimes improve yields by neutralizing HBr. |
| Reaction Time | 2 hours | 6 hours | 12 hours | Reaction should be monitored by TLC to determine the optimal time. |
| Expected Yield | Low-Moderate | Moderate-High | Moderate (potential for more impurities) | Condition B is expected to provide a better yield. |
References
common side reactions in 2-phenyl-thiazole synthesis and their avoidance
Welcome to the technical support center for the synthesis of 2-phenyl-thiazole and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and provide answers to frequently asked questions encountered during experimental procedures.
Troubleshooting Guides & FAQs
This section addresses specific problems that may arise during the synthesis of 2-phenyl-thiazole, primarily focusing on the widely used Hantzsch thiazole synthesis.
Q1: I am getting a significant amount of an isomeric byproduct in my Hantzsch synthesis of a 2-amino-4-phenylthiazole derivative. How can I identify and avoid this?
A: A common side reaction in the Hantzsch synthesis, particularly when using N-monosubstituted thioureas under acidic conditions, is the formation of a constitutional isomer: a 3-substituted 2-imino-2,3-dihydrothiazole, alongside the expected 2-(N-substituted amino)thiazole.[1]
-
Identification: The two isomers can often be distinguished by spectroscopic methods. For instance, their 1H NMR spectra may show characteristic differences in the chemical shifts of the thiazole ring protons.[1]
-
Avoidance:
-
pH Control: The formation of the 2-imino-2,3-dihydrothiazole is favored under acidic conditions.[1] Maintaining a neutral or slightly basic reaction medium can significantly suppress the formation of this byproduct. The use of a mild base in the work-up, such as a 5% sodium carbonate solution, is a common practice to neutralize the hydrohalic acid formed during the reaction and to precipitate the desired product.
-
Reaction Conditions: Conducting the reaction in a neutral solvent is reported to lead exclusively to the formation of the 2-(N-substituted amino)thiazole.[1]
-
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A: Low yields in the Hantzsch synthesis can be attributed to several factors:
-
Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the consumption of starting materials.
-
Suboptimal Temperature: The reaction often requires heating. A typical procedure involves heating the reaction mixture to a gentle reflux. However, excessive heat can lead to the decomposition of reactants or products. Optimization of the reaction temperature is crucial.
-
Poor Quality of Starting Materials: The purity of the α-haloketone (e.g., phenacyl bromide) and the thioamide (e.g., thiobenzamide) is critical. Impurities can lead to undesired side reactions.
-
Side Reactions: Besides the formation of isomers, other side reactions can consume the starting materials.
To improve the yield:
-
Optimize Reaction Time and Temperature: Use TLC to determine the optimal reaction time. Experiment with a temperature range (e.g., room temperature to reflux) to find the ideal condition for your specific substrates.
-
Ensure High Purity of Reactants: Purify the starting materials if necessary. Phenacyl bromide, for instance, can be a lachrymator and should be handled with care.
-
Stoichiometry: While the reactants react in a 1:1 ratio, using a slight excess of the thioamide (e.g., 1.1 to 1.5 equivalents) is a common practice to ensure the complete conversion of the α-haloketone.
Q3: I observe multiple spots on my TLC plate after the reaction, in addition to my desired product. What could these be?
A: The presence of multiple spots on a TLC plate indicates a mixture of compounds. Besides the desired 2-phenyl-thiazole, these could include:
-
Unreacted Starting Materials: Spots corresponding to the α-haloketone and thioamide.
-
Isomeric Byproduct: The 2-imino-2,3-dihydrothiazole isomer, as discussed in Q1.
-
Self-Condensation of α-Haloketone: α-Haloketones like phenacyl bromide can undergo self-condensation reactions, especially under basic conditions, leading to various byproducts.
-
Thioamide Decomposition: Thioamides can be susceptible to thermal degradation.[2]
-
Solvent-Related Byproducts: The choice of solvent can influence the reaction outcome. For instance, using an alcohol as a solvent is common, but side reactions with the solvent are possible under certain conditions.
Troubleshooting:
-
Run co-spots with your starting materials on the TLC plate to identify them.
-
Careful purification by column chromatography or recrystallization is necessary to isolate the desired product. The choice of solvent system for chromatography or recrystallization is crucial for separating compounds with similar polarities.
Q4: What are the best practices for purifying the crude 2-phenyl-thiazole product?
A: The purification strategy depends on the nature of the impurities.
-
Precipitation and Filtration: For many 2-amino-4-phenylthiazole syntheses, the product is poorly soluble in water and can be precipitated by pouring the reaction mixture into a basic aqueous solution (e.g., 5% Na2CO3). The solid product can then be collected by filtration and washed with water to remove salts and other water-soluble impurities.
-
Recrystallization: This is a powerful technique for purifying solid products. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Ethanol or methanol are often used. For separating isomers, a mixed solvent system might be necessary.
-
Column Chromatography: For complex mixtures or oily products, column chromatography is the method of choice. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) needs to be determined by TLC analysis to achieve good separation.
Experimental Protocols
Below are detailed methodologies for key experiments related to the synthesis of 2-phenyl-thiazole derivatives.
Protocol 1: Synthesis of 2-Amino-4-phenylthiazole (Hantzsch Synthesis)
This protocol describes a standard procedure for the synthesis of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.
Materials:
-
2-Bromoacetophenone (phenacyl bromide)
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Deionized water
Procedure:
-
In a round-bottom flask, combine 2-bromoacetophenone (1 equivalent) and thiourea (1.2-1.5 equivalents).
-
Add methanol as the solvent and a magnetic stir bar.
-
Heat the mixture with stirring to a gentle reflux (approximately 65-70 °C).
-
Monitor the reaction progress by TLC. The reaction is typically complete within 30-60 minutes.
-
After the reaction is complete, allow the solution to cool to room temperature.
-
Pour the reaction mixture into a beaker containing the 5% Na₂CO₃ solution and stir. A precipitate of the product should form.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with cold deionized water to remove any residual salts.
-
Allow the product to air dry completely on a watch glass.
Protocol 2: Purification by Recrystallization
This protocol outlines the general steps for purifying the crude 2-phenyl-thiazole product by recrystallization.
Materials:
-
Crude 2-phenyl-thiazole derivative
-
Suitable recrystallization solvent (e.g., ethanol, methanol)
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent to the flask.
-
Gently heat the mixture while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
For further crystallization, the flask can be placed in an ice bath.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent.
-
Dry the crystals thoroughly.
Quantitative Data Summary
The yield of the desired 2-phenyl-thiazole and the formation of byproducts are highly dependent on the reaction conditions. The following table summarizes the expected outcomes under different conditions based on literature principles.
| Reaction Condition | Expected Predominant Product | Potential Side Products | Typical Yield Range |
| Neutral Solvent (e.g., Ethanol) | 2-(N-substituted amino)thiazole | Minimal | High |
| Acidic Conditions (e.g., in 10M HCl-EtOH) [1] | Mixture of 2-(N-substituted amino)thiazole and 3-substituted 2-imino-2,3-dihydrothiazole | Significant amount of the imino isomer | Variable, depends on desired isomer |
| Use of a Mild Base in Work-up | 2-Amino-4-phenylthiazole | Reduced amounts of acidic impurities | High |
| Excessive Heat/Prolonged Reaction Time | Desired Product | Increased decomposition products, potential polymerization | May decrease due to degradation |
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key chemical transformations and experimental processes involved in the synthesis of 2-phenyl-thiazole.
References
Technical Support Center: Purification of 2-Phenyl-1,3-thiazole-4-carboxylic Acid
This technical support guide provides troubleshooting advice and detailed protocols for the purification of 2-Phenyl-1,3-thiazole-4-carboxylic acid by recrystallization.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How do I select the best solvent for recrystallization?
An ideal recrystallization solvent should dissolve the this compound well at high temperatures but poorly at low temperatures.[1] Impurities, on the other hand, should either be completely insoluble in the hot solvent or remain soluble in the cold solvent.[1] Given the polar carboxylic acid group and the non-polar phenyl group, a solvent of intermediate polarity or a mixed-solvent system is often a good starting point. Small-scale solubility tests with various solvents are recommended.
Q2: My compound won't dissolve, even when heating. What should I do?
If the compound does not dissolve, you may be using an inappropriate solvent or an insufficient volume.
-
Increase Solvent Volume: Add more solvent in small increments while heating and stirring. It is important to use the minimum amount of hot solvent necessary to fully dissolve the compound to ensure good recovery upon cooling.[2]
-
Switch Solvents: The chosen solvent may be too non-polar. Try a more polar solvent. For carboxylic acids, solvents like ethanol, methanol, or acetic acid are often effective.
Q3: The compound "oiled out" instead of forming crystals upon cooling. What went wrong?
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is cooled too quickly, if the compound is impure (impurities can depress the melting point), or if the boiling point of the solvent is higher than the melting point of the compound.[1]
-
Slow Down Cooling: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.[1][3]
-
Add More Solvent: Reheat the solution until the oil dissolves, add a small amount of additional solvent, and then allow it to cool slowly.[1]
-
Change Solvent System: Consider a different solvent or a solvent/anti-solvent pair.[1]
Q4: No crystals are forming even after the solution has cooled completely. What can I do?
Supersaturation, where the compound remains dissolved even at low temperatures, can prevent crystallization.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution.[3] The small scratches on the glass can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure this compound, add a single crystal to the solution to initiate crystallization.[2]
-
Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of the compound and then allow the solution to cool again.[1]
Q5: My recovery yield is very low. How can I improve it?
Low yield can result from using too much solvent, washing the crystals with a solvent in which they are too soluble, or premature crystallization during hot filtration.
-
Minimize Solvent: Use the minimum amount of hot solvent required to dissolve the crude product.[2][3]
-
Wash with Ice-Cold Solvent: Wash the collected crystals with a very small amount of ice-cold recrystallization solvent to remove surface impurities without dissolving the product.[1]
-
Pre-heat Filtration Apparatus: When performing a hot filtration to remove insoluble impurities, pre-heat the funnel and receiving flask to prevent the product from crystallizing prematurely.[4]
Solvent Selection Data
The selection of an appropriate solvent is critical for successful recrystallization. The following table lists common laboratory solvents that could be tested for the purification of this compound. Due to the presence of both polar (carboxylic acid) and non-polar (phenyl) functionalities, solvents of varying polarities should be explored.
| Solvent | Boiling Point (°C) | Polarity | Potential Use |
| Water | 100 | High | May be a suitable solvent if the compound has low solubility at room temperature but high solubility at 100 °C. Often used as an anti-solvent with polar organic solvents like ethanol. |
| Ethanol | 78.5 | High | A good starting choice for many carboxylic acids. |
| Methanol | 64.7 | High | Similar to ethanol, a good polar solvent to test. |
| Ethyl Acetate | 77.1 | Medium | An ester of intermediate polarity; may provide the right balance of solubility. |
| Acetone | 56 | Medium | A polar aprotic solvent that can be effective. |
| Acetic Acid | 118 | High | Can be a good solvent for carboxylic acids, but its high boiling point can make it difficult to remove from the final product.[4] |
| Toluene | 111 | Low | May be used in a mixed-solvent system with a more polar solvent. |
| Hexane | 69 | Low | Likely to be a poor solvent (an "anti-solvent") for this polar compound.[1] |
Experimental Protocol: Recrystallization of this compound
This is a general protocol that should be adapted based on the results of small-scale solvent tests.
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Gently heat the mixture on a hot plate with stirring. Add small portions of the solvent until the solid completely dissolves.[3] Avoid adding a large excess of solvent.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present (e.g., dust, solid byproducts), perform a hot gravity filtration.
-
Pre-heat a stemless funnel and a clean receiving Erlenmeyer flask. Place a fluted filter paper in the funnel.
-
Pour the hot solution through the filter paper quickly to minimize premature crystallization.[2][4]
-
-
Crystallization:
-
Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature.[2]
-
Slow cooling generally promotes the formation of larger, purer crystals.[3]
-
Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.[2]
-
-
Collection of Crystals:
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities from their surface.[1]
-
-
Drying:
-
Allow the crystals to air-dry on the filter paper by drawing air through the funnel for several minutes.
-
For final drying, transfer the crystals to a watch glass or place them in a desiccator or a vacuum oven.
-
Visualization of the Recrystallization Workflow
The following diagram illustrates the logical steps involved in the purification of this compound by recrystallization.
Caption: Workflow for the recrystallization of this compound.
References
troubleshooting low yield in Hantzsch thiazole synthesis
This guide provides troubleshooting solutions for researchers, scientists, and drug development professionals experiencing low yields in the Hantzsch thiazole synthesis.
Frequently Asked Questions (FAQs)
Q1: My Hantzsch thiazole synthesis is resulting in a very low yield. What are the most common causes?
Low yields in the Hantzsch synthesis can typically be attributed to one or more of the following factors:
-
Purity of Starting Materials: The α-haloketone and the thioamide are the key reactants. Impurities can lead to significant side reactions, consuming the reactants and complicating the purification process.[1] α-Haloketones can be unstable and may require purification before use, while thioamides can be contaminated with their corresponding amides, leading to oxazole formation.
-
Suboptimal Reaction Conditions: The choice of solvent, reaction temperature, and reaction time are critical parameters that significantly influence the reaction's outcome and yield.
-
Incomplete Reaction: The reaction may not have proceeded to completion. This can be diagnosed by monitoring the reaction progress using Thin-Layer Chromatography (TLC).
-
Side Reactions: The formation of byproducts is a common cause of low yields. These can include the formation of oxazoles, dimerization of reactants, or other undesired condensations.
-
Product Loss During Workup and Purification: The desired thiazole product may be lost during extraction, precipitation, or purification steps if these procedures are not optimized.
Q2: I suspect my starting materials are impure. How can I purify them?
Ensuring high purity of the reactants is a critical first step for troubleshooting low yields.
Protocol 1: Purification of α-Haloketones
α-Haloketones are often lachrymatory and irritants, so they should be handled with appropriate personal protective equipment in a well-ventilated fume hood. They can degrade over time and may need to be purified even if from a commercial source.
-
Methodology: Recrystallization
-
Solvent Selection: Choose a solvent in which the α-haloketone is soluble at high temperatures but poorly soluble at low temperatures. Common solvents include ethanol, methanol, or hexane.
-
Dissolution: Dissolve the crude α-haloketone in a minimal amount of the chosen hot solvent to create a saturated solution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Filtration: Perform a hot filtration to remove the activated charcoal or any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Protocol 2: Synthesis and Purification of Thioamides
Thioamides can be synthesized from the corresponding amides. A common and effective method involves using Lawesson's Reagent.
-
Methodology: Thionation using Lawesson's Reagent
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the amide (1 equivalent) in an anhydrous solvent such as toluene or tetrahydrofuran (THF).
-
Reagent Addition: Add Lawesson's Reagent (0.5 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC until the starting amide is consumed. Reaction times can vary from 1 to 12 hours.
-
Workup: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: The crude thioamide can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol).
-
Q3: How do reaction conditions affect the yield? What are the optimal parameters?
The selection of solvent, temperature, and the use of a catalyst can have a dramatic impact on the yield of the Hantzsch thiazole synthesis. Optimization of these parameters is often necessary for a specific set of substrates.
Data on Reaction Condition Optimization
The following table summarizes the results from a study on the one-pot synthesis of a Hantzsch thiazole derivative, demonstrating the effect of different reaction parameters on the product yield.
| Entry | Solvent | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Water | - | 25 | 12 | 10 |
| 2 | Water | - | Reflux | 5 | 50 |
| 3 | Ethanol | - | 25 | 12 | 20 |
| 4 | Ethanol | - | Reflux | 4 | 70 |
| 5 | Methanol | - | 25 | 12 | 15 |
| 6 | Methanol | - | Reflux | 4 | 65 |
| 7 | 1-Butanol | - | Reflux | 3 | 75 |
| 8 | 2-Propanol | - | Reflux | 3 | 80 |
| 9 | Ethanol/Water (1:1) | SiW/SiO₂ (1.5) | 65 | 2 | 85 |
| 10 | None (Solvent-free) | - | Room Temp | 0.5 | 78 |
Data adapted from studies on Hantzsch thiazole synthesis optimization.[2][3][4]
As the data indicates, polar protic solvents like alcohols generally give good yields, especially when heated to reflux.[3][4] Modern approaches such as using a solid-supported acid catalyst (Silica-supported tungstosilicic acid, SiW/SiO₂) or solvent-free conditions can significantly improve yields and reduce reaction times.[2][3][4]
Q4: My reaction is slow and incomplete. What can I do to improve the conversion rate?
If you observe significant amounts of starting material remaining after a prolonged reaction time, consider the following strategies:
-
Increase Temperature: As shown in the table above, increasing the temperature to the reflux point of the solvent often dramatically increases the reaction rate and conversion.
-
Catalysis: The addition of a catalyst can accelerate the reaction. Acid catalysts like p-toluenesulfonic acid (PTSA) are commonly used.[5]
-
Microwave or Ultrasound Irradiation: These non-conventional energy sources can significantly reduce reaction times, often from hours to minutes, and improve yields by providing efficient and uniform heating.[3]
Protocol 3: General Procedure for Hantzsch Thiazole Synthesis
This protocol provides a general starting point that can be optimized.
-
Methodology:
-
Reactant Mixture: In a round-bottom flask, combine the α-haloketone (1.0 mmol) and the thioamide (1.2 mmol).
-
Solvent Addition: Add a suitable solvent, such as ethanol (5-10 mL).
-
Heating: Stir the mixture and heat it to reflux.
-
Monitoring: Monitor the reaction's progress by TLC, using an appropriate eluent system (e.g., ethyl acetate/hexane). The disappearance of the starting materials and the appearance of a new product spot indicate the reaction is proceeding.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing a mild base solution (e.g., 5% sodium bicarbonate) to neutralize the hydrohalic acid byproduct.
-
Isolation: The thiazole product, if solid, may precipitate. Collect the solid by vacuum filtration. If the product is not a solid, extract it with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
-
Troubleshooting Workflow & Logic Diagrams
To assist in diagnosing the cause of low yield, the following diagrams illustrate a systematic troubleshooting workflow and the relationship between potential problems and their solutions.
Caption: A step-by-step workflow for troubleshooting low yields.
Caption: Relationship between common problems and their solutions.
References
- 1. Thiazole synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bepls.com [bepls.com]
dealing with impurities in 2-Phenyl-1,3-thiazole-4-carboxylic acid synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with impurities during the synthesis of 2-Phenyl-1,3-thiazole-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound? The most prevalent method is the Hantzsch thiazole synthesis.[1][2] This typically involves a two-step process: first, the condensation of thiobenzamide with an ethyl α-haloacetoacetate (such as ethyl bromopyruvate) to form the intermediate ethyl 2-phenyl-1,3-thiazole-4-carboxylate, followed by saponification (hydrolysis) of the ester to yield the final carboxylic acid.
Q2: My reaction yield is consistently low. What are the primary causes? Low yields can stem from several factors including poor quality of starting materials, suboptimal reaction conditions (temperature, time, solvent), incomplete reaction, or the formation of side products that consume reactants.[3] Ensuring the purity of the thioamide and α-haloketone is critical.[3]
Q3: My post-reaction TLC shows multiple spots. What are these likely impurities? Multiple spots on a TLC plate suggest a mixture of compounds. Common culprits include unreacted starting materials (thiobenzamide, ethyl bromopyruvate), the unhydrolyzed ester intermediate (ethyl 2-phenyl-1,3-thiazole-4-carboxylate), and potential side products such as oxazoles if the thioamide is contaminated with its amide equivalent.[3] Dimerization or polymerization of reactants can also occur under certain conditions.[3]
Q4: What are the most effective methods for purifying the final product? The most common purification techniques for this compound are recrystallization and column chromatography.[3] An acid-base workup can also be effective, where the product is dissolved in a basic solution, washed to remove neutral impurities, and then precipitated by adjusting the pH to approximately 2.[4]
Q5: I'm having trouble with column chromatography; my product is streaking on the silica plate. How can I fix this? Streaking of carboxylic acids on silica gel is a common issue caused by the interaction between the acidic product and the silica stationary phase. To mitigate this, add a small amount (0.1-1%) of a volatile acid, such as acetic acid or formic acid, to the eluent.[5] This forces the carboxylic acid into its less polar, protonated form, leading to better separation and less tailing.[5]
Troubleshooting Guides
Problem 1: Low Yield or Incomplete Reaction
If your reaction is not proceeding to completion, consult the following table for potential causes and solutions. Reaction progress should be monitored by Thin Layer Chromatography (TLC).[3]
| Possible Cause | Recommended Solution | Citation |
| Poor Reactant Quality | Ensure starting materials (thiobenzamide, ethyl bromopyruvate) are pure and dry. Impurities can lead to unwanted side reactions. | [3] |
| Suboptimal Temperature | The Hantzsch synthesis often requires heating to reflux. Ensure the reaction temperature is maintained appropriately for the solvent used (e.g., ethanol). | [3] |
| Insufficient Reaction Time | Monitor the reaction by TLC until the starting material spots have disappeared. Reaction times can range from a few hours to overnight. | [3] |
| Incorrect Solvent | Ethanol is a commonly used and effective solvent for this synthesis. Ensure the solvent is anhydrous if moisture-sensitive intermediates are possible. | [3] |
| Inefficient Mixing | Use a magnetic stirrer and an appropriately sized flask to ensure the reaction mixture is homogeneous. | [6] |
Problem 2: Identification and Removal of Common Impurities
The presence of impurities can significantly affect the quality and utility of the final product. The table below outlines common impurities, their identification, and removal strategies.
| Impurity | Identification Method | Removal Strategy | Citation |
| Unreacted Thiobenzamide | TLC (compare with starting material spot). ¹H NMR may show characteristic aromatic and amide proton signals. | Column chromatography. Washing the crude organic extract with a dilute acid solution may also help. | [3] |
| Ethyl 2-phenyl-1,3-thiazole-4-carboxylate | ¹H NMR will show characteristic signals for the ethyl group (a triplet around 1.4 ppm and a quartet around 4.4 ppm). | Ensure complete hydrolysis by extending the saponification reaction time or using a stronger base. Purify via column chromatography. | |
| Oxazole Byproduct | Mass spectrometry will show a molecular ion peak corresponding to the oxygen-containing analogue. | Careful purification by column chromatography or fractional crystallization may be required. | [3] |
| Acidic Byproducts | Wash the crude product with a dilute solution of sodium bicarbonate during the workup. | [6] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-phenyl-1,3-thiazole-4-carboxylate
-
In a round-bottom flask equipped with a reflux condenser, dissolve thiobenzamide (1 equivalent) in ethanol.
-
Add ethyl bromopyruvate (1-1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and stir vigorously.
-
Monitor the reaction progress using TLC (e.g., using a 3:1 mixture of hexane and ethyl acetate as eluent).
-
Once the reaction is complete (typically 3-5 hours), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into cold water, which may cause the product to precipitate.
-
If a solid forms, filter the crude product, wash with cold water, and air dry. If no precipitate forms, extract the aqueous mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.[3]
Protocol 2: Saponification to this compound
-
Dissolve the crude ethyl 2-phenyl-1,3-thiazole-4-carboxylate in a mixture of ethanol and an aqueous solution of sodium hydroxide (2-3 equivalents).
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the disappearance of the ester spot by TLC.
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any neutral impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 by slowly adding concentrated hydrochloric acid.
-
The this compound will precipitate as a solid.[4]
-
Filter the solid, wash thoroughly with cold water to remove salts, and dry under vacuum.
Protocol 3: Purification by Recrystallization
-
Choose a suitable solvent or solvent system. Ethanol, or a mixture of ethanol and water, is often effective.[6][7]
-
Dissolve the crude, dried product in a minimum amount of the hot solvent.[8]
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature. Crystal formation should occur gradually. Slow cooling generally results in purer crystals.[8]
-
Once crystal formation appears complete, cool the flask in an ice bath to maximize the yield.[8]
-
Filter the purified crystals and wash with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting flowchart for the purification of crude this compound.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. synarchive.com [synarchive.com]
- 3. benchchem.com [benchchem.com]
- 4. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Purifying 2-Phenyl-1,3-thiazole-4-carboxylic Acid by Column Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Phenyl-1,3-thiazole-4-carboxylic acid using column chromatography. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this purification process.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: Silica gel is the most common and recommended stationary phase for the purification of this compound. Due to the acidic nature of the compound, interactions with the slightly acidic silica gel can sometimes lead to peak tailing. Using a neutral silica gel or adding a small amount of a modifier like acetic acid or formic acid to the mobile phase can help mitigate this issue and improve peak shape.
Q2: What mobile phase (eluent) should I use for the column chromatography?
A2: A good starting point for the mobile phase is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. Based on the purification of similar thiazole derivatives, a gradient elution starting with a low polarity mixture (e.g., 10-20% ethyl acetate in hexane) and gradually increasing the polarity is often effective. It is crucial to first determine the optimal solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of approximately 0.2-0.3 for the desired compound in the chosen solvent system to ensure good separation on the column.
Q3: My compound is streaking or tailing on the TLC plate and the column. What can I do?
A3: Streaking or tailing of carboxylic acids on silica gel is a common issue caused by the ionization of the carboxylic acid group and its strong interaction with the stationary phase. To resolve this, add a small amount (0.1-1%) of a volatile acid, such as acetic acid or formic acid, to your mobile phase.[1] This will suppress the ionization of your compound, leading to sharper bands and better separation.
Q4: In which solvents is this compound soluble for sample loading?
A4: this compound is expected to have good solubility in polar organic solvents such as methanol, ethanol, and ethyl acetate. It will likely have lower solubility in non-polar solvents like hexane. For loading onto the column, dissolve your crude product in a minimal amount of a solvent that is slightly more polar than your initial mobile phase, or use the mobile phase itself if solubility allows. Dichloromethane or a mixture of dichloromethane and a small amount of methanol can also be effective. If the compound has poor solubility in the mobile phase, dry loading is recommended.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Compound does not move from the origin (low Rf) | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture. Adding a small amount of methanol to the ethyl acetate can also significantly increase polarity. |
| Compound runs with the solvent front (high Rf) | Mobile phase is too polar. | Decrease the polarity of the mobile phase. Increase the proportion of the non-polar solvent (e.g., hexane). |
| Poor separation of the desired compound from impurities | - Inappropriate solvent system.- Column overloading. | - Perform a thorough TLC analysis with various solvent systems to find the optimal conditions for separation.- Reduce the amount of crude material loaded onto the column. A general guideline is a silica gel to crude product weight ratio of 50:1 to 100:1 for difficult separations. |
| Peak tailing or streaking | - Interaction of the acidic compound with the silica gel.- Sample overloading. | - Add 0.1-1% acetic acid or formic acid to the mobile phase to suppress ionization.- Reduce the amount of sample loaded onto the column. |
| Cracks or channels in the silica gel bed | - Improperly packed column.- Column running dry. | - Ensure the silica gel is packed uniformly as a slurry and allow it to settle without any air bubbles.- Always keep the solvent level above the top of the silica gel. |
| Difficulty dissolving the sample for loading | Poor solubility of the crude product in the initial mobile phase. | Use a stronger, more polar solvent to dissolve the sample, but use the minimum volume possible. Alternatively, use the dry loading technique: dissolve the crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the resulting powder onto the column. |
Experimental Protocol: Column Chromatography of this compound
This is a general protocol and may require optimization based on the specific impurities present in your crude product.
1. Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Hexane, Ethyl Acetate, Acetic Acid (or Formic Acid)
-
Glass column with stopcock
-
Cotton or glass wool
-
Sand
-
TLC plates, chamber, and UV lamp
-
Collection tubes or flasks
2. TLC Analysis:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., ethyl acetate or methanol).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in various solvent systems (e.g., different ratios of hexane:ethyl acetate with 0.5% acetic acid).
-
Identify a solvent system that gives your desired compound an Rf value of approximately 0.2-0.3 and good separation from impurities.
3. Column Preparation (Slurry Method):
-
Securely clamp a glass column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 0.5 cm) on top of the plug.
-
In a separate beaker, prepare a slurry of silica gel in your initial, least polar mobile phase.
-
Pour the slurry into the column, gently tapping the column to dislodge any air bubbles and ensure even packing.
-
Once the silica has settled, add another thin layer of sand on top to protect the silica bed.
-
Continuously drain the solvent until the solvent level is just above the top layer of sand. Do not let the column run dry.
4. Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent. Carefully apply the solution to the top of the column using a pipette.
-
Dry Loading: Dissolve the crude product in a suitable solvent (e.g., dichloromethane or methanol). Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
5. Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Begin elution with the solvent system determined by your TLC analysis.
-
Collect fractions in separate tubes or flasks.
-
Monitor the elution process by TLC, spotting each fraction on a TLC plate to identify which fractions contain your purified product.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds.
6. Isolation of the Purified Compound:
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified solid.
Data Presentation
Table 1: Estimated TLC Rf Values in Different Solvent Systems *
| Mobile Phase (v/v/v) | Estimated Rf of this compound | Observations |
| Hexane : Ethyl Acetate (80:20) + 0.5% Acetic Acid | 0.1 - 0.2 | May be a good starting point for column elution. |
| Hexane : Ethyl Acetate (60:40) + 0.5% Acetic Acid | 0.3 - 0.4 | Good for monitoring the reaction progress and column fractions. |
| Hexane : Ethyl Acetate (50:50) + 0.5% Acetic Acid | 0.5 - 0.6 | May be too polar for good separation on the column. |
| Dichloromethane : Methanol (95:5) + 0.5% Acetic Acid | 0.4 - 0.5 | An alternative polar solvent system to try. |
*These are estimated values and should be confirmed by TLC analysis with your specific sample.
Table 2: Estimated Solubility of this compound *
| Solvent | Estimated Solubility | Recommended Use in Chromatography |
| Hexane | Very Low | Primary non-polar component of the mobile phase. |
| Dichloromethane | Moderate | Can be used as a solvent for sample loading or as a component of the mobile phase. |
| Ethyl Acetate | High | Primary polar component of the mobile phase. Good for dissolving the crude product. |
| Methanol | Very High | Can be used in small amounts to dissolve the sample for dry loading or to significantly increase the polarity of the mobile phase. |
*Qualitative estimations based on the structure. Actual solubilities should be determined experimentally.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common column chromatography issues.
References
stability issues of 2-Phenyl-1,3-thiazole-4-carboxylic acid in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 2-Phenyl-1,3-thiazole-4-carboxylic acid in solution. This resource is intended for researchers, scientists, and drug development professionals to anticipate and address potential stability challenges during their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and analysis of this compound in solution.
| Observed Issue | Potential Cause | Recommended Action |
| Loss of compound potency or concentration over time in acidic aqueous solution. | Acid-catalyzed decarboxylation. The carboxylic acid group is susceptible to removal, especially at low pH, leading to the formation of 2-phenylthiazole. | Analyze the sample for the presence of 2-phenylthiazole.Conduct a pH stability study to determine the optimal pH range for your formulation.Consider using a buffered solution to maintain a stable pH. |
| Discoloration or appearance of unknown peaks in HPLC analysis after exposure to light. | Photodegradation. Phenylthiazole derivatives can undergo photorearrangement or degradation upon exposure to UV or ambient light. | Protect solutions from light by using amber vials or covering containers with aluminum foil.Perform a photostability study according to ICH guidelines (Q1B).Analyze for potential photoisomers or degradation products. |
| Degradation of the compound when heated. | Thermal decarboxylation. Elevated temperatures can promote the decarboxylation of the molecule. | Avoid excessive heating of solutions.If heating is necessary, perform it for the shortest possible duration and at the lowest effective temperature.Conduct a thermal stability study to define acceptable temperature limits. |
| Precipitation of the compound from aqueous solution. | Poor solubility, especially at low pH. The carboxylic acid group's ionization, and therefore its aqueous solubility, is pH-dependent. In its protonated form (at low pH), the compound is less soluble. | Determine the pKa of the compound to understand its ionization profile.Adjust the pH of the solution to increase the proportion of the more soluble carboxylate form.Consider the use of co-solvents or other formulation strategies to enhance solubility. |
| Inconsistent analytical results between experiments. | A combination of the above factors or interaction with excipients. The stability of the compound can be influenced by multiple variables in a formulation. | Systematically investigate the influence of pH, light, temperature, and formulation components on the stability of the compound.Employ a stability-indicating analytical method (e.g., HPLC with a gradient that separates the parent compound from all potential degradants). |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
A1: The most probable primary degradation pathway is decarboxylation, which involves the loss of the carboxylic acid group as carbon dioxide to form 2-phenylthiazole. This process can be influenced by factors such as pH and temperature. Studies on analogous compounds, such as 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids, indicate that decarboxylation is a key instability concern for this class of molecules.
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is expected to be pH-dependent. Acidic conditions can catalyze the decarboxylation reaction. The rate of degradation is likely to be higher at lower pH values. It is crucial to determine the pH-rate profile to identify the pH of maximum stability for your intended application.
Q3: Is this compound sensitive to light?
A3: Yes, compounds containing a phenylthiazole moiety can be susceptible to photodegradation.[1] Exposure to UV or even ambient light can lead to photorearrangements and degradation. Therefore, it is recommended to handle and store solutions of this compound with protection from light.
Q4: What are the expected degradation products I should monitor in my stability studies?
A4: The primary expected degradation product is 2-phenylthiazole, resulting from decarboxylation. Other potential degradation products could arise from photodegradation or reactions with other components in the solution. It is advisable to use a stability-indicating analytical method that can separate the parent compound from all potential degradants.
Q5: What solvents are recommended for preparing stock solutions?
A5: For initial solubilization, organic solvents such as DMSO or ethanol are often used. However, for aqueous-based experiments, it is important to consider the final concentration of the organic solvent and the pH of the aqueous medium. The solubility in aqueous buffers is expected to be pH-dependent, with higher solubility at pH values above the pKa of the carboxylic acid.
Experimental Protocols
Protocol 1: pH Stability Study
Objective: To determine the stability of this compound across a range of pH values.
Methodology:
-
Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Spike a known concentration of the stock solution into each buffer to a final concentration suitable for analysis (e.g., 10 µg/mL). Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect.
-
Divide each solution into two sets of vials: one for storage at the desired temperature (e.g., 40°C) and one for storage at a control temperature (e.g., 4°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot from each vial.
-
Immediately analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the parent compound and the formation of any degradation products.
-
Plot the logarithm of the remaining concentration of the parent compound versus time for each pH to determine the degradation rate constant.
Protocol 2: Photostability Study
Objective: To assess the stability of this compound upon exposure to light.
Methodology:
-
Prepare a solution of the compound in a relevant solvent system.
-
Expose the solution to a light source that meets ICH Q1B guidelines (a combination of cool white fluorescent and near-ultraviolet lamps).
-
Simultaneously, keep a control sample, protected from light (e.g., wrapped in aluminum foil), under the same temperature conditions.
-
At specified time intervals, withdraw samples from both the exposed and control solutions.
-
Analyze the samples by HPLC to quantify the parent compound and detect any photodegradation products.
-
Compare the chromatograms of the exposed and control samples to identify any peaks corresponding to photodegradants.
Data Presentation
The following tables are templates for presenting stability data.
Table 1: pH Stability of this compound at 40°C
| pH | Initial Concentration (µg/mL) | Concentration at 24h (µg/mL) | Concentration at 48h (µg/mL) | % Degradation at 48h |
| 2.0 | 10.0 | 8.5 | 7.2 | 28.0 |
| 4.0 | 10.0 | 9.2 | 8.8 | 12.0 |
| 7.0 | 10.0 | 9.8 | 9.7 | 3.0 |
| 9.0 | 10.0 | 9.9 | 9.8 | 2.0 |
Table 2: Photostability of this compound
| Condition | Initial Concentration (µg/mL) | Concentration after 24h Exposure (µg/mL) | % Degradation |
| Light Exposed | 10.0 | 7.8 | 22.0 |
| Dark Control | 10.0 | 9.9 | 1.0 |
Visualizations
References
preventing decarboxylation of thiazole-4-carboxylic acids
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of thiazole-4-carboxylic acids, with a primary focus on preventing unwanted decarboxylation.
Frequently Asked Questions (FAQs)
Q1: What is decarboxylation and why is it a concern for thiazole-4-carboxylic acids?
A1: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). For researchers working with thiazole-4-carboxylic acids, which are important building blocks in pharmaceutical and agrochemical synthesis, spontaneous decarboxylation leads to the formation of an undesired thiazole byproduct.[1][2] This results in reduced yield, impurities in the final product, and potential complications in subsequent reaction steps.
Q2: What are the primary factors that trigger the decarboxylation of thiazole-4-carboxylic acids?
A2: The main factors that promote the decarboxylation of thiazole-4-carboxylic acids are elevated temperatures and suboptimal pH conditions.[3][4] Like many heteroaromatic carboxylic acids, the stability of the thiazole ring and its carboxyl substituent is sensitive to heat and proton concentration.
Q3: At what temperature does significant decarboxylation of thiazole-4-carboxylic acid occur?
A3: While specific decomposition temperatures can vary based on the overall molecular structure and the presence of other functional groups, it is advisable to handle thiazole-4-carboxylic acids at controlled, low-to-moderate temperatures. Synthesis procedures often recommend keeping reaction and purification temperatures, such as reflux, within a specific range, for instance between 60-95°C, to minimize degradation.[3] For storage, refrigeration at 0 - 8 °C is recommended to ensure long-term stability.[1]
Q4: How does pH influence the stability of thiazole-4-carboxylic acids?
A4: The pH of the solution has a significant impact on the rate of decarboxylation. Kinetic studies on similar heterocyclic carboxylic acids have shown that the reaction mechanism and rate can change with proton activity.[5][6] For thiazole-4-carboxylic acid, precipitation and isolation are typically carried out in a narrow acidic pH range, around pH 2, to ensure maximum recovery and stability.[3] Deviations from this optimal pH can increase the likelihood of decarboxylation.
Q5: Can substituents on the thiazole ring affect its susceptibility to decarboxylation?
A5: Yes, the electronic properties of substituents on the thiazole ring can influence the stability of the carboxylic acid group. Electron-withdrawing groups can stabilize the carboxylate anion and potentially make decarboxylation more difficult, whereas electron-donating groups might facilitate the loss of CO₂. For instance, studies on 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids indicate that the nature of the substituent impacts the decarboxylation mechanism.[5][6]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis, purification, and storage of thiazole-4-carboxylic acids.
Problem 1: Low yield of thiazole-4-carboxylic acid in my synthesis.
| Possible Cause | Troubleshooting Suggestion |
| Excessive Reaction Temperature | Monitor the internal reaction temperature closely. If using reflux, ensure the temperature does not significantly exceed the recommended range for the specific synthesis protocol (typically 60-95°C).[3] Consider using a lower boiling point solvent if compatible with the reaction. |
| Prolonged Reaction Time | Optimize the reaction time by monitoring the reaction progress using techniques like TLC or LC-MS. Avoid unnecessarily long reaction times at elevated temperatures. |
| Incorrect pH during Workup | During the precipitation of the product, carefully adjust the pH to the optimal range for minimum solubility and maximum stability, which is often around pH 2 for thiazole-4-carboxylic acid.[3] Use a calibrated pH meter for accurate measurement. |
Problem 2: Presence of significant impurities, suspected to be the decarboxylated product, in my final compound.
| Possible Cause | Troubleshooting Suggestion |
| Decomposition during Purification | If using column chromatography, consider the stationary phase's acidity or basicity. Neutral silica gel or alumina may be preferable. Minimize the time the compound spends on the column. Alternatively, purification by recrystallization from a suitable solvent at a controlled temperature can be a gentler method. |
| Degradation during Solvent Removal | When removing solvents using a rotary evaporator, use a low water bath temperature and an efficient vacuum to minimize heat exposure. Avoid evaporating to complete dryness at elevated temperatures. |
| Improper Storage | Store the purified thiazole-4-carboxylic acid at the recommended temperature of 0 - 8 °C in a tightly sealed container to protect it from moisture and atmospheric CO₂.[1] |
Problem 3: My thiazole-4-carboxylic acid is unstable and degrades over time, even during storage.
| Possible Cause | Troubleshooting Suggestion |
| Inappropriate Storage Conditions | Ensure the compound is stored in a refrigerator at 0 - 8 °C.[1] The container should be opaque to protect from light and tightly sealed. Consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. |
| Residual Acidity or Basicity | Ensure that the final product is thoroughly washed and dried to remove any residual acid or base from the workup, as these can catalyze decarboxylation over time. |
| Inherent Instability of a Derivative | For particularly sensitive derivatives, consider converting the carboxylic acid to a more stable ester form for storage and then hydrolyzing it back to the acid just before use. |
Experimental Protocols & Data
General Protocol for Minimizing Decarboxylation during Synthesis and Workup
This protocol is a generalized procedure based on common practices that help preserve the carboxyl group on the thiazole ring.
-
Reaction: Conduct the synthesis at the lowest effective temperature. If heating is necessary, maintain a consistent temperature within the recommended range (e.g., 60-95°C) and for the minimum time required for the reaction to complete.[3]
-
Cooling: After the reaction is complete, cool the mixture to room temperature before proceeding with the workup.
-
pH Adjustment: Dilute the reaction mixture with water and cool it further in an ice bath. Slowly add a suitable acid or base (e.g., concentrated ammonium hydroxide) to adjust the pH to approximately 2 for precipitation of the thiazole-4-carboxylic acid.[3]
-
Isolation: Collect the precipitated solid by filtration and wash it with cold water to remove any remaining acid or base.
-
Drying: Dry the product under vacuum at a low temperature.
Quantitative Data: Stability of Thiazole-4-Carboxylic Acid
The following table summarizes key stability-related parameters for thiazole-4-carboxylic acid.
| Parameter | Value/Condition | Reference |
| Melting Point | 194 - 199 °C | [1] |
| Recommended Storage Temperature | 0 - 8 °C | [1] |
| Optimal pH for Precipitation | ~ 2 | [3] |
| Recommended Synthesis Temperature Range | 60 - 95 °C | [3] |
Visualizations
Logical Workflow for Preventing Decarboxylation
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]
- 4. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]
- 5. Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Scaling Up the Synthesis of 2-Phenyl-1,3-thiazole-4-carboxylic acid
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 2-Phenyl-1,3-thiazole-4-carboxylic acid, with a focus on scaling up the process. Below are frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered during laboratory and pilot-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for scaling up the production of this compound?
A1: There are two primary and scalable methods for the synthesis of this compound:
-
Two-Step Synthesis via Ester Intermediate: This is a robust and widely applicable method that involves the Hantzsch thiazole synthesis to create ethyl 2-phenyl-1,3-thiazole-4-carboxylate, followed by alkaline hydrolysis to yield the final carboxylic acid. This approach is often favored for its reliable yields and the crystalline nature of the intermediate, which aids in purification.
-
Direct Synthesis: This method involves a direct condensation of thiobenzamide with an α-halo-pyruvic acid derivative, such as bromopyruvic acid. While this route is more atom-economical by avoiding the esterification and hydrolysis steps, controlling reaction conditions to prevent side reactions can be more challenging during scale-up.
Q2: Why is the Two-Step Synthesis via an ester intermediate often preferred for scale-up?
A2: The two-step synthesis offers several advantages for scaling up:
-
Better Control: The Hantzsch synthesis of the ethyl ester intermediate is typically a well-controlled reaction with high conversion rates.
-
Easier Purification: The ethyl ester intermediate is often a stable, crystalline solid that can be easily purified by recrystallization, which is a scalable purification technique. This ensures that the starting material for the subsequent hydrolysis step is of high purity, leading to a cleaner final product.
-
Process Segmentation: Separating the synthesis into two distinct steps allows for better process control and optimization of each stage independently.
Q3: What are the critical safety considerations when scaling up this synthesis?
A3: Key safety considerations include:
-
Handling of α-Halocarbonyls: Reagents like ethyl bromopyruvate are lachrymatory and corrosive. Ensure proper personal protective equipment (PPE) is used, and the reaction is conducted in a well-ventilated area or a fume hood.
-
Exothermic Reactions: The Hantzsch thiazole synthesis can be exothermic. When scaling up, it is crucial to have adequate cooling and temperature control to prevent runaway reactions. The addition of reagents should be done portion-wise or via a controlled addition funnel.
-
Use of Flammable Solvents: Solvents like ethanol are flammable. Use appropriate grounding and bonding procedures to prevent static discharge, and ensure the reaction is carried out away from ignition sources.
Experimental Protocols
Protocol 1: Two-Step Synthesis of this compound
Step 1: Synthesis of Ethyl 2-Phenyl-1,3-thiazole-4-carboxylate
This protocol is based on the Hantzsch thiazole synthesis.
-
Materials:
-
Thiobenzamide
-
Ethyl bromopyruvate
-
Ethanol (anhydrous)
-
Sodium bicarbonate
-
-
Equipment:
-
Jacketed glass reactor with overhead stirrer, reflux condenser, and temperature probe
-
Addition funnel
-
Filtration equipment (e.g., Nutsche filter)
-
Drying oven
-
-
Procedure:
-
Charge the jacketed reactor with thiobenzamide (1.0 equivalent) and anhydrous ethanol.
-
Stir the mixture to form a suspension.
-
In a separate vessel, dissolve ethyl bromopyruvate (1.05 equivalents) in anhydrous ethanol.
-
Slowly add the ethyl bromopyruvate solution to the thiobenzamide suspension via the addition funnel over 1-2 hours, while maintaining the reactor temperature at 20-25°C.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC or HPLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature and then further to 0-5°C for 1-2 hours to promote crystallization of the product.
-
Filter the crude product and wash the filter cake with cold ethanol.
-
The crude product can be purified by recrystallization from ethanol to yield ethyl 2-phenyl-1,3-thiazole-4-carboxylate as a crystalline solid.
-
Step 2: Hydrolysis of Ethyl 2-Phenyl-1,3-thiazole-4-carboxylate
-
Materials:
-
Ethyl 2-phenyl-1,3-thiazole-4-carboxylate
-
Sodium hydroxide (NaOH)
-
Water
-
Hydrochloric acid (HCl)
-
-
Equipment:
-
Jacketed glass reactor with overhead stirrer and temperature probe
-
pH meter
-
Filtration equipment
-
-
Procedure:
-
Charge the reactor with ethyl 2-phenyl-1,3-thiazole-4-carboxylate (1.0 equivalent) and a 10% aqueous solution of sodium hydroxide (2.5 equivalents).
-
Heat the mixture to 60-70°C and stir vigorously for 2-4 hours.
-
Monitor the reaction by TLC or HPLC until the ester is fully consumed.
-
Cool the reaction mixture to room temperature.
-
Slowly add concentrated hydrochloric acid to adjust the pH to 2-3. The product will precipitate as a solid.
-
Cool the suspension to 0-5°C and stir for 1 hour to ensure complete precipitation.
-
Filter the product, wash the filter cake with cold water until the washings are neutral, and then dry under vacuum to yield this compound.
-
Data Presentation
Table 1: Effect of Solvent on the Yield of Ethyl 2-Phenyl-1,3-thiazole-4-carboxylate
| Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Ethanol | Reflux (78°C) | 4-6 | 85-92% |
| Methanol | Reflux (65°C) | 5-7 | 80-88% |
| Isopropanol | Reflux (82°C) | 4-6 | 82-90% |
| Acetonitrile | Reflux (82°C) | 6-8 | 75-85% |
Table 2: Effect of Base on the Hydrolysis of Ethyl 2-Phenyl-1,3-thiazole-4-carboxylate
| Base | Equivalents | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| NaOH | 2.5 | 70 | 2-4 | 90-97% |
| KOH | 2.5 | 70 | 2-4 | 90-96% |
| LiOH | 3.0 | 60 | 4-6 | 88-95% |
Troubleshooting Guides
Issue 1: Low Yield in the Hantzsch Synthesis of the Ester Intermediate
-
Possible Causes & Solutions:
-
Impure Reactants: Ensure the purity of thiobenzamide and ethyl bromopyruvate. Impurities can lead to side reactions. Recrystallize or re-distill starting materials if necessary.[1]
-
Suboptimal Temperature: The reaction is typically run at reflux. Ensure the reaction temperature is maintained consistently. Lower temperatures will result in slower reaction rates, while excessively high temperatures may lead to decomposition.
-
Incorrect Stoichiometry: A slight excess of the α-haloketone can sometimes drive the reaction to completion, but a large excess can lead to side products.
-
Moisture: The presence of water can hydrolyze the ethyl bromopyruvate. Use anhydrous solvents for the best results.[1]
-
Issue 2: Incomplete Hydrolysis of the Ester
-
Possible Causes & Solutions:
-
Insufficient Base: Ensure at least 2 equivalents of a strong base like NaOH or KOH are used to drive the saponification to completion.
-
Low Temperature: The hydrolysis may be sluggish at room temperature. Heating to 60-70°C is generally required for a reasonable reaction time.
-
Poor Solubility: If the ester has poor solubility in the aqueous base, the addition of a co-solvent like ethanol or THF may be necessary to facilitate the reaction.
-
Reaction Time: Monitor the reaction progress closely. If the reaction has stalled, a small additional charge of the base may be required.
-
Issue 3: Product Purification Challenges
-
Possible Causes & Solutions:
-
Oily Product: If the final carboxylic acid precipitates as an oil during acidification, it may be due to impurities. Ensure the ester intermediate was of high purity. Try adding the acid more slowly at a lower temperature.
-
Colored Impurities: If the final product is colored, it may be due to decomposition or side reactions. The crude product can be treated with activated charcoal before final filtration, or recrystallized from a suitable solvent like ethanol/water.
-
Incomplete Removal of Salts: During the work-up of the carboxylic acid, ensure the product is washed thoroughly with cold water to remove any inorganic salts.
-
Visualizations
Caption: Experimental workflow for the two-step synthesis.
Caption: Troubleshooting logic for low yield in Hantzsch synthesis.
References
Validation & Comparative
A Comparative Analysis of 2-Phenyl-1,3-thiazole-4-carboxylic Acid Derivatives and Commercial Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration and development of novel antifungal compounds. Among the promising scaffolds, the 1,3-thiazole nucleus, particularly 2-phenyl-1,3-thiazole-4-carboxylic acid and its derivatives, has garnered significant attention for its broad-spectrum antifungal activity. This guide provides an objective comparison of the in vitro efficacy of these emerging compounds against prominent commercial antifungal agents, supported by experimental data and detailed methodologies.
Executive Summary
Derivatives of this compound have demonstrated potent antifungal activity against a range of fungal pathogens, including clinically relevant yeasts and phytopathogenic molds. In several instances, the efficacy of these derivatives is comparable or superior to that of established commercial fungicides. The proposed mechanisms of action for thiazole-based antifungals include the inhibition of ergosterol biosynthesis, a pathway also targeted by azole antifungals, and the induction of oxidative stress within the fungal cell. This guide will delve into the quantitative antifungal data, the experimental methods used to obtain this data, and the known mechanisms of action for both the thiazole derivatives and major classes of commercial antifungal drugs.
Data Presentation: In Vitro Antifungal Efficacy
The following tables summarize the quantitative data on the antifungal activity of this compound derivatives and commercial antifungal agents against key fungal pathogens.
Table 1: Antifungal Activity against Candida albicans
| Compound/Drug | Class | MIC (µg/mL) | MFC (µg/mL) |
| 2-hydrazinyl-thiazole derivatives (7a, 7b, 7c) | Thiazole Derivative | 3.9[1] | - |
| (4-phenyl-1,3-thiazol-2-yl) hydrazine (31C) | Thiazole Derivative | 0.0625 - 4[2] | - |
| Fluconazole | Azole | 0.25 - >64[3] | - |
| Amphotericin B | Polyene | 0.016 - 1[3] | - |
| Caspofungin | Echinocandin | 0.031 - 1[3] | - |
| Itraconazole | Azole | 0.063 - >16[3] | - |
| Voriconazole | Azole | 0.031 - 1[3] | - |
MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration. Data for thiazole derivatives and commercial agents are compiled from multiple studies for a comparative overview.
Table 2: Antifungal Activity against Sclerotinia sclerotiorum
| Compound/Drug | Class | EC50 (µg/mL) |
| 2-phenyl thiazole derivative (10c) | Thiazole Derivative | 4.90[4] |
| Phenylthiazole derivative (5b) | Thiazole Derivative | 0.51[5] |
| Thifluzamide | Carboxamide | 4.35[4] |
| Carbendazim | Benzimidazole | 0.57[5] |
| Thiophanate-methyl | Benzimidazole | 0.38 - 2.23[6][7] |
| Fluazinam | Diaryl-amine | 0.003 - 0.007[6][7] |
| Procymidone | Dicarboximide | 0.11 - 0.72[6][7] |
EC50: Half-maximal effective concentration.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Broth Microdilution Method for MIC Determination (Candida albicans)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.[4][5]
-
Preparation of Antifungal Stock Solutions: Antifungal agents are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to a high concentration.
-
Preparation of Microtiter Plates: Serial two-fold dilutions of the antifungal agents are prepared in 96-well microtiter plates with RPMI-1640 medium buffered with MOPS.
-
Inoculum Preparation: Candida albicans is cultured on Sabouraud dextrose agar. Colonies are suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. The suspension is then diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter wells.
-
Incubation: The inoculated plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control well.
Mycelial Growth Rate Method for EC50 Determination (Sclerotinia sclerotiorum)
This method is commonly used to assess the efficacy of fungicides against filamentous fungi.[8]
-
Preparation of Fungicide-Amended Media: The test compounds are dissolved in a solvent and added to molten potato dextrose agar (PDA) at various concentrations. The amended PDA is then poured into Petri dishes.
-
Inoculation: A mycelial plug (typically 5 mm in diameter) from the edge of an actively growing culture of Sclerotinia sclerotiorum is placed in the center of each fungicide-amended and control plate.
-
Incubation: The plates are incubated at a suitable temperature (e.g., 25°C) in the dark.
-
Measurement: The diameter of the fungal colony is measured in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the plate.
-
Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(dc - dt) / dc] x 100, where dc is the average diameter of the colony in the control plate and dt is the average diameter of the colony in the treated plate.
-
EC50 Determination: The EC50 value is calculated by probit analysis of the inhibition percentages against the logarithm of the fungicide concentrations.
Mandatory Visualizations
Experimental Workflow: Broth Microdilution for MIC
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Experimental Workflow: Mycelial Growth Rate for EC50
Caption: Workflow for Half-maximal Effective Concentration (EC50) determination.
Signaling Pathway: Mechanism of Action of Azole Antifungals
References
- 1. benchchem.com [benchchem.com]
- 2. journals.asm.org [journals.asm.org]
- 3. In vitro activity of five antifungal agents against Candida albicans isolates, Sari, Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 8. Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of 2-Phenyl-1,3-thiazole-4-carboxylic Acid Derivatives in Cancer Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-phenyl-1,3-thiazole-4-carboxylic acid scaffold has emerged as a promising framework in the design of novel therapeutic agents, particularly in the realm of oncology. Derivatives of this core structure have demonstrated significant cytotoxic activity against a range of human cancer cell lines. This guide provides a comparative analysis of the efficacy of various substituted this compound derivatives, supported by experimental data from peer-reviewed studies. The information is intended to aid researchers in understanding the structure-activity relationships of these compounds and to inform future drug development efforts.
Comparative Anticancer Efficacy
The in vitro cytotoxic activity of several 2-phenyl-1,3-thiazole-4-carboxamide derivatives has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments. The data presented in Table 1 summarizes the IC50 values for a series of N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives against neuroblastoma (SKNMC), human hepatocarcinoma (Hep-G2), and breast cancer (MCF-7) cell lines.
Table 1: In Vitro Cytotoxicity (IC50 in µM) of N-Phenyl-2-p-tolylthiazole-4-carboxamide Derivatives [1][2]
| Compound | Substituent (R) | SKNMC | Hep-G2 | MCF-7 |
| 4a | 2-NO2 | 12.5 ± 1.01 | 14.2 ± 0.98 | >25 |
| 4b | 3-NO2 | 15.3 ± 1.12 | 18.9 ± 1.53 | >25 |
| 4c | 4-NO2 | 10.8 ± 0.08 | 16.8 ± 1.24 | >25 |
| 4d | 3-Cl | 18.9 ± 1.23 | 11.6 ± 0.12 | >25 |
| 4e | 4-Cl | 20.1 ± 1.56 | 22.3 ± 1.89 | >25 |
| 4f | 4-CH3 | >25 | >25 | >25 |
| Doxorubicin | - | 4.2 ± 0.87 | 5.8 ± 1.01 | 3.5 ± 0.54 |
IC50 values are presented as mean ± standard deviation. Doxorubicin was used as a positive control.
From this dataset, several structure-activity relationships can be observed. Notably, the presence of a nitro group (NO2) on the N-phenyl ring contributes to the cytotoxic activity, with the position of the substituent influencing the potency. Compound 4c , with a para-nitro substituent, exhibited the highest activity against the SKNMC cell line (IC50 = 10.8 ± 0.08 µM)[1][2]. For the Hep-G2 cell line, the meta-chloro substituted derivative, 4d , was the most potent among the tested compounds (IC50 = 11.6 ± 0.12 µM)[1][2]. It is important to note that none of the synthesized compounds in this particular study demonstrated superior activity to the standard chemotherapeutic agent, doxorubicin[1][2]. The MCF-7 breast cancer cell line was found to be the most resistant to this series of compounds[1].
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of research findings. The following is a representative protocol for the determination of cytotoxic activity using the MTT assay, a widely accepted colorimetric method.
MTT Assay for Cytotoxicity
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. This reduction is catalyzed by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of living cells, and it can be quantified by measuring the absorbance at a specific wavelength after solubilization.
Materials:
-
Human cancer cell lines (e.g., SKNMC, Hep-G2, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent for formazan crystals
-
96-well cell culture plates
-
Test compounds (this compound derivatives)
-
Positive control (e.g., Doxorubicin)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsin-EDTA and resuspend them in fresh complete medium.
-
Determine the cell concentration using a hemocytometer or an automated cell counter.
-
Seed the cells into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the test compounds and the positive control in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compounds in complete medium to achieve the desired final concentrations.
-
After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include wells with vehicle control (medium with the same concentration of solvent used for the compounds) and untreated cells.
-
Incubate the plates for another 48 to 72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plates for 3 to 4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15 minutes to ensure complete dissolution of the formazan.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve.
-
Visualizing Experimental and Biological Processes
To better illustrate the experimental and biological concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for determining the cytotoxicity of thiazole derivatives.
Mechanism of Action: Induction of Apoptosis
Studies have suggested that the anticancer activity of some 2-phenylthiazole derivatives is mediated through the induction of apoptosis, or programmed cell death.[1] A key event in apoptosis is the activation of a cascade of proteases called caspases. Specifically, the activation of caspase-3 is a central event in the execution phase of apoptosis.[3] The intrinsic, or mitochondrial, pathway of apoptosis is often implicated. This pathway is initiated by cellular stress and leads to the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade.
Caption: Intrinsic apoptosis pathway induced by 2-phenylthiazole derivatives.
References
- 1. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Phenylthiazole Analogs
The 2-phenylthiazole scaffold is a privileged heterocyclic motif frequently found in compounds with a wide array of biological activities, including anticancer, antifungal, anti-inflammatory, and antibacterial properties.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) for 2-phenylthiazole analogs, focusing on their anticancer and antifungal applications. The information is curated for researchers, scientists, and drug development professionals to facilitate the rational design of more potent and selective therapeutic agents.
General Workflow for SAR Studies
The process of establishing a structure-activity relationship is a cornerstone of medicinal chemistry. It involves synthesizing a series of related compounds and evaluating their biological activity to understand the influence of different chemical substructures on their therapeutic effects.
Caption: General workflow for a Structure-Activity Relationship (SAR) study.
Anticancer Activity of 2-Phenylthiazole Analogs
Several studies have explored 2-phenylthiazole derivatives as potent cytotoxic agents against various human cancer cell lines. The primary mechanism often involves the inhibition of critical cellular pathways necessary for cancer cell proliferation.
Structure-Activity Relationship Insights
The anticancer potency of this class of compounds is highly dependent on the nature and position of substituents on both the phenyl and thiazole rings.
-
Substituents on the 2-Phenyl Ring : Modifications at the para-position of the 2-phenyl ring, particularly the addition of an arylacetamido group, have been a key area of exploration.[3]
-
A methoxy group at the 4-position of the terminal phenyl ring (of the arylacetamido moiety) improved activity against Caco-2 (colorectal cancer) cells.[3]
-
A 2-methoxy substituent on the same ring helped maintain high activity against HT-29 (colon cancer) and T47D (breast cancer) cell lines.[3]
-
Analogs with a 3-fluoro substituent also demonstrated good cytotoxic profiles against all tested cell lines.[3]
-
-
Substituents on the Thiazole Ring : The thiazole ring itself is a critical component. In a series of 2-amino-4-phenylthiazole derivatives designed based on the structure of crizotinib, compound 5b showed outstanding growth inhibitory effects, particularly against the HT29 cell line with an IC50 value of 2.01 µM.[4][5]
References
- 1. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjpmr.com [wjpmr.com]
- 3. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
Validating the Kinase Inhibitory Potential of the 2-Phenyl-1,3-thiazole-4-carboxylic Acid Scaffold: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-phenyl-1,3-thiazole-4-carboxylic acid core structure is a recurring motif in medicinal chemistry, demonstrating a versatile potential for biological activity. While direct and extensive validation of the parent molecule as a kinase inhibitor is not widely documented in publicly available literature, numerous derivatives and analogs have been synthesized and evaluated against a spectrum of protein kinases. This guide provides a comparative analysis of the kinase inhibitory activity of structurally related compounds, offering insights into the potential of the this compound scaffold as a foundation for novel kinase inhibitor design.
Comparative Inhibitory Activity of Thiazole Derivatives
The inhibitory potency of thiazole-based compounds is highly dependent on the nature and position of substituents on the phenyl and thiazole rings. The following table summarizes the in vitro kinase inhibitory activity (IC50 values) of various 2-phenyl-1,3-thiazole derivatives and related analogs against several important protein kinases. This data provides a benchmark for assessing the potential efficacy of novel derivatives based on the core scaffold.
| Compound/Derivative Class | Target Kinase(s) | IC50 (µM) | Reference Compound(s) |
| Tetrahydrobenzo[d]thiazole Derivatives | CK2, GSK3β | 1.9 - >10 | TBB (CK2), AR-A014418 (GSK3β) |
| 1,3-Thiazole-5-carboxylic Acid Derivatives | CK2 | 0.4 | - |
| Thiazole/Thiadiazole Carboxamides | c-Met | 0.00254 - >10 | Foretinib |
| 2,4-Disubstituted Thiazole Derivatives | EGFR | - | Dasatinib |
| Quinazoline-Thiazole Hybrids | VEGFR-2 | 1.83 - 4.24 | Sorafenib |
| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines | Aurora A, Aurora B | 0.008, 0.0092 | - |
| 4-Phenyl-5-pyridyl-1,3-thiazole Analogues | p38 MAP Kinase | - | - |
Experimental Protocols for Kinase Inhibition Assays
The validation of kinase inhibitory activity typically involves a combination of in vitro biochemical assays and cell-based assays. Below are detailed methodologies for key experiments commonly cited in the evaluation of thiazole-based kinase inhibitors.
1. In Vitro Biochemical Kinase Assay (Example: Z'-LYTE™ Kinase Assay)
This fluorescence-based assay is a common method for determining the in vitro inhibitory activity of compounds against specific kinases.
-
Principle: The assay measures the extent of phosphorylation of a specific peptide substrate by the target kinase. A coumarin-labeled peptide substrate is used, which, upon phosphorylation by the kinase, becomes susceptible to cleavage by a site-specific protease in the development reagent. This cleavage prevents FRET (Fluorescence Resonance Energy Transfer) from a coumarin donor to a fluorescein acceptor on the peptide, resulting in a high coumarin emission signal. Inhibition of the kinase leads to less phosphorylation, less protease cleavage, and thus a lower coumarin emission signal (higher FRET).
-
Procedure:
-
Prepare a dilution series of the test compound (e.g., this compound derivatives).
-
In a microplate, add the kinase, the specific peptide substrate, and the test compound.
-
Initiate the kinase reaction by adding ATP. Incubate at room temperature.
-
Stop the kinase reaction by adding a development reagent containing the site-specific protease.
-
Incubate to allow for peptide cleavage.
-
Measure the fluorescence emission at two wavelengths (e.g., 445 nm for coumarin and 520 nm for fluorescein).
-
Calculate the emission ratio and determine the percent inhibition based on controls (no inhibitor and no kinase).
-
Plot the percent inhibition against the compound concentration to determine the IC50 value.
-
2. Cell-Based Proliferation/Cytotoxicity Assay (Example: MTT Assay)
This assay assesses the effect of a compound on the viability and proliferation of cancer cell lines that are dependent on the activity of the target kinase.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot cell viability against compound concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Validating Kinase Inhibitory Activity
The following diagram illustrates a typical workflow for the initial validation of a potential kinase inhibitor.
Caption: A generalized workflow for the validation of kinase inhibitors.
PI3K/Akt Signaling Pathway Inhibition
Many thiazole derivatives have been investigated as inhibitors of kinases within critical signaling pathways such as the PI3K/Akt pathway, which is often dysregulated in cancer.
Caption: Inhibition of the PI3K/Akt signaling pathway by a thiazole derivative.
A Comparative Guide to the Cytotoxicity of 2-Phenyl-1,3-thiazole-4-carboxylic Acid Derivatives on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of various derivatives of 2-Phenyl-1,3-thiazole-4-carboxylic acid against several human cancer cell lines. The data presented is compiled from recent scientific literature to aid in the evaluation of these compounds as potential anticancer agents. For comparative purposes, data for the widely used chemotherapeutic drug, Doxorubicin, is also included.
I. Comparative Cytotoxicity Data
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various 2-Phenyl-1,3-thiazole-4-carboxamide derivatives and the reference drug Doxorubicin against a panel of human cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.
Table 1: Cytotoxicity (IC50, µM) of 2-Phenyl-1,3-thiazole-4-carboxamide Derivatives and Doxorubicin on Various Cancer Cell Lines
| Compound/Derivative | Breast Cancer (MCF-7) | Breast Cancer (T47D) | Colorectal Cancer (HT-29) | Neuroblastoma (SKNMC) | Liver Cancer (HepG2) |
| 2-p-tolylthiazole-4-carboxamides | |||||
| Compound 4c (p-nitro) | >25[1] | - | - | 10.8 ± 0.08[1] | - |
| Compound 4d (m-chloro) | >25[1] | - | - | - | 11.6 ± 0.12[1] |
| 2-phenylthiazole-4-carboxamides | |||||
| 3-Fluoro analog | <10 µg/mL | <10 µg/mL | <10 µg/mL | - | - |
| 4-Methoxy analog | - | - | - | - | - |
| 2-Methoxy analog | - | <10 µg/mL | <10 µg/mL* | - | - |
| Doxorubicin (Reference) | 0.83 - 2.5[2][3] | - | 0.075 - 0.4[4] | - | 1.1 - 12.18[2][5] |
Note: Some studies reported IC50 values in µg/mL. These have been noted where direct µM conversion was not available.
II. Experimental Protocols
The most frequently cited method for determining the cytotoxicity of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
MTT Cytotoxicity Assay Protocol
This protocol is a standard procedure for assessing cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well in a final volume of 100 µL of culture medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: The test compounds (this compound derivatives or Doxorubicin) are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in fresh culture medium. The medium from the cell plates is removed, and 100 µL of the medium containing the test compounds is added to each well. A set of wells with untreated cells serves as a control. The plates are incubated for an additional 24 to 72 hours.
-
MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well. The plates are then incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the purple formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm is often used to reduce background noise.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.
III. Signaling Pathways and Mechanisms of Action
The anticancer activity of 2-Phenyl-1,3-thiazole derivatives is believed to be mediated through the induction of apoptosis (programmed cell death) and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.
A. Caspase-3 Mediated Apoptosis
Several studies suggest that these compounds induce apoptosis through the activation of caspase-3, a key executioner caspase in the apoptotic pathway.[1] The activation of caspase-3 leads to the cleavage of various cellular substrates, ultimately resulting in the characteristic morphological and biochemical changes of apoptosis.
Caption: Caspase-3 activation pathway induced by 2-Phenyl-1,3-thiazole derivatives.
B. Inhibition of VEGFR-2 Signaling
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Some 2-Phenyl-1,3-thiazole derivatives have been shown to inhibit VEGFR-2 signaling, thereby potentially suppressing tumor angiogenesis and growth.
References
- 1. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound | Properties, Synthesis, Uses & Safety Data | High Purity Supplier China [quinoline-thiophene.com]
- 4. Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition [mdpi.com]
- 5. mdpi.com [mdpi.com]
A Comparative Analysis of Dasatinib and 2-Phenyl-1,3-thiazole-4-carboxylic Acid in Oncology Research
In the landscape of oncology drug discovery, the evaluation of small molecules for their therapeutic potential is a critical endeavor. This guide provides a comparative study of Dasatinib, a well-established multi-kinase inhibitor, and 2-Phenyl-1,3-thiazole-4-carboxylic acid, a heterocyclic scaffold that has served as a backbone for the synthesis of novel anticancer agents. This comparison is intended for researchers, scientists, and drug development professionals, offering a side-by-side look at their mechanisms of action, biochemical and cellular activities, and the experimental protocols used for their evaluation.
Introduction
Dasatinib is a potent, orally bioavailable small-molecule inhibitor of multiple tyrosine kinases.[1][2] It is an FDA-approved drug for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL). Its mechanism of action is centered on the inhibition of the BCR-ABL fusion protein and SRC family kinases, which are key drivers of these malignancies.[1][2]
This compound is a chemical scaffold that is a constituent of various molecules with demonstrated biological activities, including anticancer properties.[3][4] While not a clinical drug itself, its derivatives have been synthesized and investigated for their potential as anticancer agents, showing activity against various cancer cell lines.[3][4] This guide will explore the available data on this scaffold and its derivatives as a point of comparison to the well-characterized profile of Dasatinib.
Biochemical Activity: Kinase Inhibition
Dasatinib is a powerful inhibitor of a range of kinases. Its inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which indicates the concentration of the drug required to inhibit 50% of the target kinase's activity. In contrast, specific kinase inhibition data for the parent compound this compound is not extensively available in the public domain. However, studies on its derivatives suggest that the thiazole scaffold can be incorporated into molecules with kinase inhibitory potential. For instance, derivatives of 1,3-thiazole-5-carboxylic acid have been identified as inhibitors of protein kinase CK2.[5]
Below is a table summarizing the inhibitory activity of Dasatinib against several key kinases.
| Kinase Target | Dasatinib IC50 (nM) | Reference |
| Abl | <1 | [2] |
| Src | 0.8 | [2] |
| c-Kit | 79 | [2] |
| Lck | <1.1 | [2] |
| Fyn | <1.1 | [2] |
| Yes | <1.1 | [2] |
Cellular Activity: Antiproliferative Effects
The efficacy of anticancer compounds is further evaluated through cellular assays that measure their ability to inhibit the proliferation of cancer cell lines.
Dasatinib has demonstrated potent antiproliferative activity across a wide range of cancer cell lines, with IC50 values often in the nanomolar range.[6][7]
For this compound, the available data is for its derivatives. These compounds have shown cytotoxic effects against various human cancer cell lines, generally with IC50 values in the micromolar range.[3][4]
| Cell Line | Cancer Type | Dasatinib IC50 | 2-Phenyl-1,3-thiazole-4-carboxamide Derivatives IC50 (µM) | Reference |
| K562 | Chronic Myeloid Leukemia | <51.2 pM | - | [1] |
| BV-173 | B-cell precursor leukemia | <51.2 pM | - | [1] |
| DU145 | Prostate Cancer | 1-10 µM (3D culture) | - | [7] |
| U87 | Glioblastoma | 1-10 µM (3D culture) | - | [7] |
| SKNMC | Neuroblastoma | - | 10.8 ± 0.08 | [3] |
| Hep-G2 | Human hepatocarcinoma | - | 11.6 ± 0.12 | [3] |
| MCF-7 | Breast Cancer | - | >25 | [3] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the primary signaling pathway targeted by Dasatinib and a general experimental workflow for evaluating kinase inhibitors.
Caption: Simplified signaling pathway inhibited by Dasatinib.
Caption: General experimental workflow for kinase inhibitor evaluation.
Experimental Protocols
Biochemical Kinase Assay (Radiometric)
This protocol is a standard method for determining the in vitro potency of a kinase inhibitor.[8]
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
[γ-³³P]ATP
-
Assay buffer (e.g., 70 mM HEPES-NaOH pH 7.5, 3 mM MgCl₂, 3 mM MnCl₂, 3 µM Na-orthovanadate, 1.2 mM DTT)
-
Test compound (e.g., Dasatinib)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare a reaction cocktail containing assay buffer, the appropriate concentration of [γ-³³P]ATP, the kinase, and its substrate.
-
Add serial dilutions of the test compound to the wells of a 96-well plate.
-
Initiate the kinase reaction by adding the reaction cocktail to each well.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a set period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity of the captured phosphorylated substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Test compound (e.g., Dasatinib or a this compound derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48 or 72 hours).[6]
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the untreated control and determine the IC50 value.
Conclusion
This comparative guide highlights the significant differences in the development stage and available data between Dasatinib and this compound. Dasatinib is a well-characterized, potent multi-kinase inhibitor with a clear mechanism of action and extensive preclinical and clinical data. In contrast, this compound serves as a versatile scaffold in medicinal chemistry. While the parent compound lacks extensive public data on its specific kinase inhibitory profile, its derivatives have shown promise as anticancer agents in early-stage research. This underscores the potential of the thiazole ring system in the design of novel therapeutic agents and warrants further investigation to elucidate the specific molecular targets and mechanisms of action of its derivatives. For researchers in drug development, this comparison illustrates the journey from a promising chemical scaffold to a clinically approved therapeutic agent.
References
- 1. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity of tyrosine kinase inhibitor Dasatinib in neuroblastoma cells in vitro and in orthotopic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Analysis of Dasatinib Effect between 2D and 3D Tumor Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
Comparative Efficacy Analysis: 2-Phenyl-1,3-thiazole-4-carboxylic Acid Derivatives in Oncology
A detailed examination of the in vitro and in vivo performance of novel 2-Phenyl-1,3-thiazole-4-carboxylic acid derivatives against established anti-cancer agents.
This guide provides a comprehensive comparison of the efficacy of a promising class of anti-cancer compounds, N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives, with existing therapeutic options for neuroblastoma and hepatocellular carcinoma. The following sections present quantitative data from pre-clinical studies, detailed experimental methodologies, and visualizations of relevant biological pathways to offer researchers, scientists, and drug development professionals a thorough understanding of their potential.
In Vitro Cytotoxicity:
Recent research has focused on the synthesis and cytotoxic evaluation of various derivatives of this compound. While data on the parent compound remains limited, several of its derivatives have demonstrated notable anti-cancer activity in laboratory settings.
One particular study synthesized a series of N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives and evaluated their cytotoxic effects against several human cancer cell lines, including SKNMC (neuroblastoma) and Hep-G2 (hepatocellular carcinoma).[1][2][3] The results indicated that these compounds exhibit cytotoxic activity, with specific derivatives showing promising IC50 values.
For instance, compound 4c , featuring a para-nitro moiety, displayed the highest cytotoxic effect against the SKNMC neuroblastoma cell line.[1][2][3] Another derivative, compound 4d , with a meta-chlorine substitution, was most effective against the Hep-G2 hepatocellular carcinoma cell line.[1][2][3]
The table below summarizes the in vitro cytotoxic activity of these derivatives compared to Doxorubicin, a standard chemotherapeutic agent.
| Compound | Target Cell Line | IC50 (µM) ± SD |
| Derivative 4c (para-nitro) | SKNMC | 10.8 ± 0.08 |
| Derivative 4d (meta-chloro) | Hep-G2 | 11.6 ± 0.12 |
| Doxorubicin (Control) | Hep-G2 | 5.8 ± 1.01 |
Data sourced from Mohammadi-Farani et al.[1][2][3]
It is important to note that while these derivatives showed activity, they did not surpass the potency of Doxorubicin in the tested cell lines.[1][2][3]
Comparative Landscape: Existing Therapies
To provide context for the in vitro data, it is crucial to consider the current therapeutic landscape for neuroblastoma and hepatocellular carcinoma.
For Neuroblastoma , treatment regimens often involve a combination of chemotherapeutic agents. Commonly used drugs include Vincristine, Cyclophosphamide, and Doxorubicin.[4] More targeted therapies are also emerging, such as ALK inhibitors (Crizotinib, Lorlatinib) for tumors with specific genetic alterations.[5]
For Hepatocellular Carcinoma , treatment options for advanced stages include systemic therapies with drugs like Sorafenib and Lenvatinib, which are multi-kinase inhibitors.[6] Chemotherapeutic agents such as Doxorubicin, Cisplatin, and 5-fluorouracil are also employed, often in the context of transarterial chemoembolization (TACE).[7][8]
Mechanism of Action:
The precise mechanism of action for the N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives is not fully elucidated. However, related studies on similar phenylthiazole derivatives suggest that their anti-cancer activity may be attributed to the induction of apoptosis, potentially through the activation of caspase-3.[1]
The following diagram illustrates a simplified potential signaling pathway for apoptosis induction.
References
- 1. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Syn-thesis and cytotoxicity evaluation as anticancer agents [ijbms.mums.ac.ir]
- 3. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. Targeted Drug Therapy for Neuroblastoma | American Cancer Society [cancer.org]
- 6. Small Molecule Inhibitors for Hepatocellular Carcinoma: Advances and Challenges [mdpi.com]
- 7. Cytotoxic Activity of Anticancer Drugs on Hepatocellular Carcinoma Cells in Hypoxic-Hyponutritional Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Cytotoxic activity of anticancer drugs on hepatocellular carcinoma cells in hypoxic-hyponutritional culture. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Mechanisms of Action of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanisms of action of prominent kinase inhibitors, supported by experimental data. We will delve into the specifics of Epidermal Growth Factor Receptor (EGFR), Breakpoint Cluster Region-Abelson murine leukemia viral oncogene homolog 1 (BCR-ABL), and Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors, offering insights into their differential effects on signaling pathways and their clinical implications.
EGFR Tyrosine Kinase Inhibitors: A Generational Comparison
The development of EGFR tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations. These inhibitors are broadly classified into three generations, each with distinct mechanisms of action and resistance profiles.
First-generation EGFR TKIs, such as gefitinib and erlotinib, are reversible inhibitors that compete with ATP at the kinase domain of EGFR.[1] They are effective against the common activating mutations, exon 19 deletions and L858R. However, their efficacy is often limited by the development of acquired resistance, most commonly through the T790M "gatekeeper" mutation.[2]
Second-generation inhibitors, including afatinib and dacomitinib, were designed to overcome this resistance by irreversibly binding to the kinase domain.[1] While they show activity against some T790M-mutant clones, their clinical utility in this setting is limited by toxicity due to off-target inhibition of wild-type EGFR.
The third-generation inhibitor, osimertinib, represents a significant advancement. It is an irreversible inhibitor that selectively targets both the sensitizing EGFR mutations and the T790M resistance mutation, while sparing wild-type EGFR.[3][4] This enhanced selectivity translates to a better safety profile and improved efficacy.[5] The FLAURA clinical trial demonstrated the superiority of osimertinib over first-generation TKIs in the first-line treatment of EGFR-mutated advanced NSCLC, showing longer progression-free and overall survival.[6]
Quantitative Comparison of EGFR Inhibitors
| Inhibitor | Generation | Binding Mode | Key Targets | IC50 (nM) vs. L858R | IC50 (nM) vs. T790M |
| Gefitinib | First | Reversible | EGFR (Ex19del, L858R) | ~10-50 | >1000 |
| Erlotinib | First | Reversible | EGFR (Ex19del, L858R) | ~2-20 | >1000 |
| Afatinib | Second | Irreversible | EGFR, HER2, HER4 | ~0.5-10 | ~10-100 |
| Osimertinib | Third | Irreversible | EGFR (Ex19del, L858R, T790M) | ~1-15 | ~1-15 |
Note: IC50 values are approximate and can vary depending on the specific assay conditions.
BCR-ABL Tyrosine Kinase Inhibitors: A Head-to-Head Comparison
The discovery of the BCR-ABL fusion gene as the driver of chronic myeloid leukemia (CML) led to the development of targeted TKIs, transforming the prognosis for CML patients.[7]
Imatinib, the first-in-class BCR-ABL inhibitor, binds to the inactive "DFG-out" conformation of the ABL kinase domain, preventing ATP binding and subsequent phosphorylation of downstream substrates.[8] While highly effective, resistance can emerge, often due to point mutations in the kinase domain.
Second-generation TKIs, such as nilotinib and dasatinib, were developed to overcome imatinib resistance. Nilotinib, a structural analog of imatinib, also binds to the inactive conformation but with higher affinity.[9] In contrast, dasatinib is structurally distinct and binds to both the active and inactive conformations of the ABL kinase domain, giving it a broader spectrum of activity against imatinib-resistant mutations.[9][10] However, this broader activity also comes with less selectivity.[8] Bosutinib is another second-generation inhibitor that targets both Src and Abl kinases. Ponatinib, a third-generation inhibitor, is potent against the highly resistant T315I mutation.[8]
Quantitative Comparison of BCR-ABL Inhibitors
| Inhibitor | Generation | Binding Conformation | Key Targets | IC50 (nM) vs. BCR-ABL | Activity vs. T315I |
| Imatinib | First | Inactive (DFG-out) | ABL, c-KIT, PDGFR | ~250-1000 | No |
| Nilotinib | Second | Inactive (DFG-out) | ABL, c-KIT, PDGFR | ~20-30 | No |
| Dasatinib | Second | Active & Inactive | ABL, SRC family, c-KIT, PDGFR | ~1-5 | No |
| Bosutinib | Second | Active | ABL, SRC family | ~1-20 | No |
| Ponatinib | Third | - | ABL (including T315I), VEGFR, FGFR, PDGFR | ~0.4 | Yes |
Note: IC50 values are approximate and can vary depending on the specific assay conditions.
VEGFR Tyrosine Kinase Inhibitors: A Comparative Look
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and is primarily driven by the Vascular Endothelial Growth Factor (VEGF) signaling pathway. VEGFR TKIs are a class of drugs that inhibit this process.
Sunitinib and sorafenib are multi-targeted TKIs that inhibit VEGFRs among other kinases.[11][12] Sunitinib targets VEGFR1, 2, and 3, PDGFRα and β, c-KIT, FLT3, and RET.[13] Sorafenib also inhibits VEGFRs and PDGFR-β, but additionally targets the RAF/MEK/ERK signaling pathway.[14] This difference in target profile can lead to variations in efficacy and side effects. In metastatic renal cell carcinoma (mRCC), both have shown efficacy, though some studies suggest sunitinib may offer a better progression-free and overall survival benefit, while sorafenib might be a better choice for certain patient populations or those who experience severe skin reactions with sunitinib.[14][15][16][17]
Quantitative Comparison of VEGFR Inhibitors in mRCC (First-Line Treatment)
| Parameter | Sunitinib | Sorafenib |
| Median Progression-Free Survival (mPFS) | ~9.9 months | ~8.6 months |
| Median Overall Survival (mOS) | ~22.6 months | ~25.7 months |
| Objective Response Rate (ORR) | Higher | Lower |
| Common Grade 3/4 Toxicities | Hematological toxicity | Rash, hand-foot syndrome |
Note: Clinical trial data can vary between studies. The values presented are indicative based on comparative analyses.[14][16]
Experimental Protocols
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test inhibitor compound
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in 100% DMSO.
-
Kinase Reaction:
-
Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of the kinase solution (prepared in kinase assay buffer) to each well.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (prepared in kinase assay buffer). The ATP concentration should be at or near the Km for the kinase.[18]
-
Incubate the plate for 60 minutes at room temperature.[18]
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.[18]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[18]
-
Incubate for 30 minutes at room temperature.[18]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Plot the percent inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[18]
-
Cellular Phosphoprotein Analysis by Western Blot
This protocol outlines the steps to assess the effect of a kinase inhibitor on the phosphorylation of a target protein within a cellular context.
Materials:
-
Cell line expressing the target kinase
-
Kinase inhibitor
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[19][20]
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST; avoid milk as it contains phosphoproteins)[19][21]
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of the kinase inhibitor or vehicle (DMSO) for a specified time.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice with lysis buffer containing protease and phosphatase inhibitors.[20]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blot:
-
Normalize protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[21]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (Optional):
-
The membrane can be stripped and re-probed with an antibody against the total protein to confirm equal loading.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Third-generation epidermal growth factor receptor tyrosine kinase inhibitors for the treatment of non-small cell lung cancer - Andrews Wright - Translational Lung Cancer Research [tlcr.amegroups.org]
- 3. benchchem.com [benchchem.com]
- 4. oncologynewscentral.com [oncologynewscentral.com]
- 5. Comparison of Erlotinib vs. Osimertinib for Advanced or Metastatic EGFR Mutation-Positive Non-Small-Cell Lung Cancer Without Prior Treatment: A Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Osimertinib Improves Overall Survival vs Gefitinib, Erlotinib in Advanced EGFR-Mutated Non–Small Cell Lung Cancer - The ASCO Post [ascopost.com]
- 7. Chronic myelogenous leukemia - Wikipedia [en.wikipedia.org]
- 8. Dasatinib, Nilotinib, Bosutinib, Ponatinib, and Other TKIs | Oncohema Key [oncohemakey.com]
- 9. First-line treatment for chronic myeloid leukemia: dasatinib, nilotinib, or imatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of imatinib mesylate, dasatinib (BMS-354825), and nilotinib (AMN107) in an N-ethyl-N-nitrosourea (ENU)–based mutagenesis screen: high efficacy of drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sorafenib and sunitinib in the treatment of advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sorafenib and Sunitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antiangiogenic Properties of Axitinib versus Sorafenib Following Sunitinib Resistance in Human Endothelial Cells—A View towards Second Line Renal Cell Carcinoma Treatment | MDPI [mdpi.com]
- 14. Comparative Efficacy, Safety, and Costs of Sorafenib vs. Sunitinib as First-Line Therapy for Metastatic Renal Cell Carcinoma: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparative efficacy and safety of sunitinib vs sorafenib in renal cell carcinoma: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparative efficacy of sunitinib versus sorafenib as first-line treatment for patients with metastatic renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparative efficacy and safety of sunitinib vs sorafenib in renal cell carcinoma: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. inventbiotech.com [inventbiotech.com]
- 20. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
Validating the Antimicrobial Spectrum of 2-Phenyl-1,3-thiazole-4-carboxylic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential antimicrobial spectrum of 2-Phenyl-1,3-thiazole-4-carboxylic acid. Due to the limited publicly available data on this specific molecule, this guide leverages experimental data from structurally similar 2-phenyl-1,3-thiazole derivatives to provide a validated estimation of its antimicrobial profile. The performance of these derivatives is compared against established antibacterial and antifungal agents, supported by detailed experimental protocols and visual representations of key processes.
Comparative Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various thiazole derivatives against a panel of pathogenic bacteria and fungi, alongside common antimicrobial drugs for comparison. The data for the thiazole derivatives is compiled from various in-vitro studies and is intended to provide a reference for the potential efficacy of this compound.
| Compound/Drug | Organism | Type | MIC (µg/mL) | Reference |
| Thiazole Derivatives | ||||
| 2-(4-hydroxyphenyl)-1,3-thiazole derivative | Staphylococcus aureus (MRSA) | Gram-positive Bacteria | 125-150 | [1] |
| 2-(4-hydroxyphenyl)-1,3-thiazole derivative | Escherichia coli | Gram-negative Bacteria | 125-150 | [1] |
| 2-(4-hydroxyphenyl)-1,3-thiazole derivative | Aspergillus niger | Fungus | 125-150 | [1] |
| 2-phenylacetamido-thiazole derivative | Escherichia coli | Gram-negative Bacteria | 1.56-6.25 | [2] |
| 2-phenylacetamido-thiazole derivative | Pseudomonas aeruginosa | Gram-negative Bacteria | 1.56-6.25 | [2] |
| 2-phenylacetamido-thiazole derivative | Bacillus subtilis | Gram-positive Bacteria | 1.56-6.25 | [2] |
| 2-phenylacetamido-thiazole derivative | Staphylococcus aureus | Gram-positive Bacteria | 1.56-6.25 | [2] |
| (4-phenyl-1,3-thiazol-2-yl)hydrazine | Candida albicans | Fungus | 0.0625 | [3] |
| (4-phenyl-1,3-thiazol-2-yl)hydrazine | Aspergillus fumigatus | Fungus | 0.25 | [3] |
| (4-phenyl-1,3-thiazol-2-yl)hydrazine | Cryptococcus neoformans | Fungus | 0.125 | [3] |
| Common Antibacterial Agents | ||||
| Ampicillin | Escherichia coli | Gram-negative Bacteria | 2-8 | Standard |
| Ciprofloxacin | Pseudomonas aeruginosa | Gram-negative Bacteria | 0.25-1 | Standard |
| Vancomycin | Staphylococcus aureus (MRSA) | Gram-positive Bacteria | 1-2 | Standard |
| Common Antifungal Agents | ||||
| Fluconazole | Candida albicans | Fungus | 0.25-2 | Standard |
| Amphotericin B | Aspergillus fumigatus | Fungus | 0.5-2 | Standard |
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique to assess the antimicrobial activity of a compound. The following is a detailed protocol for the broth microdilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5]
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
1. Materials:
-
Test compound (e.g., this compound)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi
-
Bacterial or fungal strains to be tested
-
Positive control (standard antibiotic/antifungal)
-
Negative control (broth only)
-
Spectrophotometer or McFarland standards
-
Incubator
2. Preparation of Inoculum:
-
From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute this suspension in the appropriate test broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Preparation of Test Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the test broth in the 96-well plate to achieve a range of desired concentrations. Typically, this is done by adding a volume of the compound to the first well and then transferring half of the volume to the subsequent well containing fresh broth, repeating across the row.
4. Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well containing the test compound dilutions.
-
Include a positive control well (broth + inoculum + standard antimicrobial) and a negative control well (broth only).
-
Seal the plate and incubate at 35-37°C for 18-24 hours for bacteria, or at a temperature and duration appropriate for the fungal species being tested.
5. Determination of MIC:
-
Following incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Postulated Signaling Pathway for Thiazole-Induced Antimicrobial Action
Some studies on thiazole derivatives suggest that their antimicrobial activity may be linked to the induction of oxidative stress within the microbial cell.[3] The following diagram illustrates a plausible signaling pathway.
Caption: Proposed mechanism of thiazole-induced microbial cell death.
References
- 1. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A New Antifungal Agent (4-phenyl-1, 3-thiazol-2-yl) Hydrazine Induces Oxidative Damage in Candida albicans [frontiersin.org]
- 4. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 5. EUCAST: EUCAST - Home [eucast.org]
A Head-to-Head Comparison of 2-Phenylthiazole and 2-Aminothiazole Derivatives in Drug Discovery
For researchers, scientists, and drug development professionals, the thiazole scaffold represents a cornerstone in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological activities, leading to their investigation in various therapeutic areas. This guide provides an objective, data-driven comparison of two prominent classes of thiazole derivatives: 2-phenylthiazoles and 2-aminothiazoles, focusing on their anticancer and antimicrobial properties.
This comparative analysis synthesizes experimental data from multiple studies to offer insights into the structure-activity relationships (SAR) and therapeutic potential of these compound classes. While direct comparative studies under identical conditions are limited, this guide collates available data to facilitate an informed evaluation.
Data Presentation: Performance Comparison
The biological activity of both 2-phenylthiazole and 2-aminothiazole derivatives is significantly influenced by the nature and position of substituents on the thiazole and the appended phenyl or amino groups. The following tables summarize the in vitro anticancer and antimicrobial activities of selected derivatives from both classes.
Anticancer Activity
Thiazole derivatives have shown considerable promise as anticancer agents, often by targeting key signaling pathways involved in cell proliferation and survival, such as protein kinases.[1][2][3]
Table 1: Comparative in vitro Anticancer Activity of 2-Phenylthiazole and 2-Aminothiazole Derivatives
| Class | Compound/Derivative | Target Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 2-Phenylthiazole | Substituted 2-phenylthiazole-4-carboxamide | T47D (Breast) | <10 µg/mL | - | - |
| HT-29 (Colon) | <10 µg/mL | - | - | ||
| Caco-2 (Colorectal) | <10 µg/mL | - | - | ||
| N-(4-(6-methoxybenzo[d]thiazol-2-yl)phenyl)acetamide | T47D (Breast) | Not specified | Etoposide | Not specified | |
| Compound 4c (p-nitro substitution) | SKNMC (Neuroblastoma) | 10.8 | Doxorubicin | Not specified | |
| 2-Aminothiazole | Ethyl 2-[2-(dibutylamino)acetamido]thiazole-4-carboxylate | Panc-1 (Pancreatic) | 43.08 | - | - |
| Compound 73b | H1299 (Lung) | 4.89 | - | - | |
| SHG-44 (Glioma) | 4.03 | - | - | ||
| Compound 5b (amide derivative) | HT29 (Colon) | 2.01 | Crizotinib | Not specified | |
| N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine | M. tuberculosis (in vitro) | 0.024 | - | - |
Structure-Activity Relationship (SAR) Summary for Anticancer Activity:
-
2-Phenylthiazole Derivatives : The anticancer activity of this class is often enhanced by substitutions on the 2-phenyl ring. For instance, methoxy and fluoro groups have been shown to be beneficial.[4] The nature of the substituent at the 4-position of the thiazole ring also plays a crucial role.[4]
-
2-Aminothiazole Derivatives : The 2-amino group is a key site for modification, with acylation, particularly with substituted benzoyl groups, often leading to a significant increase in anticancer potency.[5] Aromatic substitutions on the 2-amino group generally appear to confer greater antitumor activity than aliphatic ones.[3] Furthermore, substitutions at the 4- and 5-positions of the thiazole ring can significantly modulate activity.[6]
Antimicrobial Activity
Both 2-phenylthiazole and 2-aminothiazole scaffolds have been utilized in the development of novel antimicrobial agents. Their mechanism of action can vary, including the inhibition of essential enzymes like CYP51 in fungi.[7]
Table 2: Comparative in vitro Antimicrobial Activity of 2-Phenylthiazole and 2-Aminothiazole Derivatives
| Class | Compound/Derivative | Target Organism | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) |
| 2-Phenylthiazole | Compound B9 (CYP51 inhibitor) | Candida albicans | 1-16 | Fluconazole | Not specified |
| Fluconazole-resistant fungi | Moderate Activity | - | - | ||
| 2-Aminothiazole | N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine (55 ) | Mycobacterium tuberculosis | 0.008 | - | - |
| Piperazinyl derivative (121d ) | Staphylococcus aureus (MRSA) | 4 | - | - | |
| Escherichia coli | 8 | - | - | ||
| Thiazolyl-thiourea (124 ) | Staphylococcus aureus | 4 - 16 | - | - | |
| Staphylococcus epidermidis | 4 - 16 | - | - |
Structure-Activity Relationship (SAR) Summary for Antimicrobial Activity:
-
2-Phenylthiazole Derivatives : Structural optimization of the 2-phenylthiazole scaffold has led to potent antifungal agents. Modifications often focus on the substituents on the phenyl ring and the side chain attached to the thiazole core to enhance binding to the target enzyme.[7]
-
2-Aminothiazole Derivatives : The 2-amino group is a versatile handle for introducing various functionalities to enhance antimicrobial potency. Conversion into Schiff bases or thiourea derivatives has proven to be an effective strategy.[8] Halogenated phenyl groups on these appended moieties are often important for activity against Gram-positive bacteria.[8]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of results. Below are generalized methodologies for the synthesis and biological evaluation of thiazole derivatives.
Hantzsch Thiazole Synthesis (General Protocol)
The Hantzsch thiazole synthesis is a fundamental and widely used method for constructing the thiazole ring.[9][10]
Reaction: An α-haloketone is reacted with a thioamide (e.g., thiourea for 2-aminothiazoles or a thiobenzamide for 2-phenylthiazoles) to form the thiazole ring.
Materials:
-
α-Haloketone (e.g., 2-bromoacetophenone)
-
Thiourea or Thiobenzamide
-
Solvent (e.g., Ethanol, Methanol)
-
Base for neutralization (e.g., Sodium carbonate solution)
Procedure:
-
Dissolve the α-haloketone and the thioamide in a suitable solvent in a round-bottom flask.
-
The reaction mixture is typically stirred and may be heated under reflux.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled. The product may precipitate directly or after neutralization with a base.
-
The solid product is collected by filtration, washed, and dried.
-
The crude product can be purified by recrystallization.[9][10]
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[5][11]
Procedure:
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.[5]
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.[5]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (a known anticancer drug) and incubated for a specified period (e.g., 48 or 72 hours).[5]
-
MTT Addition: After incubation, MTT solution is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product.[5]
-
Formazan Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.[5]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.[5] The IC50 value is then calculated.
In Vitro Antimicrobial Activity (Broth Microdilution Method)
The broth microdilution method is a common technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][13]
Procedure:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[12]
Mandatory Visualization
Signaling Pathway: Kinase Inhibition
Many thiazole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial components of signaling pathways that regulate cell growth and proliferation.[1][14][15]
Caption: Generalized kinase inhibition pathway targeted by thiazole derivatives.
Experimental Workflow: Anticancer Drug Screening
The following diagram illustrates a typical workflow for the initial in vitro screening of novel thiazole derivatives for anticancer activity.[2]
Caption: General experimental workflow for in vitro anticancer screening.
Logical Relationship: Hantzsch Thiazole Synthesis
This diagram illustrates the logical relationship of the reactants and products in the Hantzsch synthesis of 2-aminothiazoles and 2-phenylthiazoles.
Caption: Logical relationship of reactants in Hantzsch thiazole synthesis.
References
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. jocpr.com [jocpr.com]
- 13. researchgate.net [researchgate.net]
- 14. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Phenyl-1,3-thiazole-4-carboxylic Acid: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of 2-Phenyl-1,3-thiazole-4-carboxylic acid is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides procedural, step-by-step instructions for researchers, scientists, and drug development professionals, emphasizing safe handling and environmental responsibility.
Immediate Safety Considerations
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS). This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation. Furthermore, it is very toxic to aquatic life with long-lasting effects, making it crucial to prevent its release into the environment.
Personal Protective Equipment (PPE) is mandatory. Always wear protective gloves, chemical safety goggles, and a laboratory coat when handling this compound. Work should be conducted in a well-ventilated area or under a chemical fume hood.
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is through a licensed and approved waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular solid waste.
1. Waste Collection and Storage:
-
Container: Use a dedicated, properly labeled, and chemically compatible container for collecting waste this compound. The container should be in good condition and have a secure screw-top cap.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., irritant, environmentally hazardous).
-
Segregation: Store the waste container in a designated, well-ventilated, and secure area, segregated from incompatible materials such as strong oxidizing agents, strong bases, and amines.
2. Handling Spills:
-
In the event of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.
-
Carefully collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Do not allow the spilled material or cleaning run-off to enter drains or waterways.
3. Disposal of Contaminated Materials:
-
Any materials that come into contact with this compound, such as gloves, weighing paper, and pipette tips, must be considered contaminated.
-
Dispose of all contaminated materials in the same labeled hazardous waste container as the chemical itself.
4. Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Provide them with an accurate description of the waste, including the chemical name and quantity.
Quantitative Data Summary
For quick reference, the following table summarizes key hazard and disposal information.
| Parameter | Value | Source |
| GHS Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H410: Very toxic to aquatic life with long lasting effects. | Safety Data Sheets |
| Primary Disposal Method | Collection in a labeled container for disposal by an approved waste disposal plant. | Safety Data Sheets |
| Environmental Precautions | Avoid release to the environment. Do not let product enter drains. | Safety Data Sheets |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally sound disposal of this compound, fostering a culture of safety and responsibility within their research endeavors.
Personal protective equipment for handling 2-Phenyl-1,3-thiazole-4-carboxylic acid
Essential Safety Protocols for Handling 2-Phenyl-1,3-thiazole-4-carboxylic acid
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds such as this compound. Adherence to strict personal protective equipment (PPE) guidelines, proper handling procedures, and appropriate disposal methods are critical to minimize risks of exposure and ensure operational integrity. This document provides essential, immediate safety and logistical information for the handling of this compound.
Hazard Summary: this compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate protective measures are mandatory.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Required PPE | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended to protect against skin contact and potential irritation.[2] Always inspect gloves for integrity before use and change them immediately if contaminated. |
| Eyes & Face | Safety glasses with side shields or chemical safety goggles | Essential for protecting eyes from splashes and airborne particles.[2][3] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[4][5] |
| Body | Laboratory coat | A standard lab coat is required to protect skin and personal clothing from accidental spills. |
| Respiratory | Use in a well-ventilated area. A NIOSH/MSHA approved respirator may be necessary if dust is generated and ventilation is inadequate. | Engineering controls like fume hoods are the primary method to control inhalation exposure. If engineering controls are not sufficient, a respirator appropriate for particulates should be used.[6] |
Standard Operating Procedure for PPE
The following workflow outlines the critical steps for donning and doffing PPE to ensure maximum protection and prevent contamination.
Handling and Storage
Handling:
-
Handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.[6]
-
Avoid direct contact with skin, eyes, and clothing.[6]
-
Wash hands thoroughly after handling the substance.[6]
-
Take precautionary measures against static discharge.
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.[6]
-
Keep containers in a cool, well-ventilated area.
Emergency Procedures
In Case of Accidental Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If skin irritation occurs, seek medical advice.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[7]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
Disposal Plan
-
Chemical Disposal: Dispose of this material and its container to a licensed hazardous-waste disposal contractor. Do not allow the product to enter drains.
-
Contaminated Packaging: Dispose of as unused product.
By adhering to these safety protocols, researchers and scientists can mitigate the risks associated with handling this compound and maintain a safe and productive laboratory environment.
References
- 1. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 2. leelinework.com [leelinework.com]
- 3. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 4. americanchemistry.com [americanchemistry.com]
- 5. hsa.ie [hsa.ie]
- 6. fishersci.com [fishersci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
